Product packaging for 2,3-Difluoropyridin-4-ol(Cat. No.:CAS No. 1227579-00-1)

2,3-Difluoropyridin-4-ol

Cat. No.: B567812
CAS No.: 1227579-00-1
M. Wt: 131.082
InChI Key: FOEUCTQDSCGXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Difluoropyridin-4-ol is a fluorinated pyridine derivative that serves as a versatile and valuable synthetic intermediate in advanced chemical and pharmaceutical research. The strategic incorporation of fluorine atoms and a hydroxyl group on the pyridine ring makes this compound a key building block for constructing more complex molecules, particularly in medicinal chemistry. Fluorinated pyridines are prized for their ability to fine-tune the electronic properties, metabolic stability, and bioavailability of candidate drugs . Research into related fluoropyridine compounds has demonstrated their significant utility in the development of positron emission tomography (PET) radiotracers, such as those targeting enzymes like monoacylglycerol lipase (MAGL) in the central nervous system . The structural motif of a fluorinated hydroxypyridine is also of great interest in materials science, where the electronic effects of fluorine substitution can be exploited to tailor the ionization energies and structural dynamics of functional organic materials . As a specialized building block, this compound provides researchers with a critical starting material for exploring new chemical spaces in drug discovery and the development of novel functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3F2NO B567812 2,3-Difluoropyridin-4-ol CAS No. 1227579-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEUCTQDSCGXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733785
Record name 2,3-Difluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227579-00-1
Record name 2,3-Difluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2,3-Difluoropyridin-4-ol - Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the proposed synthesis and predicted characterization of 2,3-difluoropyridin-4-ol. Due to the limited availability of experimental data for this specific compound in published literature, this guide outlines a plausible synthetic route starting from a commercially available precursor, 2,3-difluoropyridine-4-carboxylic acid. Furthermore, predicted and experimentally determined characterization data for the precursor and the target molecule are presented in a structured format to aid researchers in the potential synthesis and identification of this compound.

Proposed Synthesis of this compound

Proposed Experimental Protocol: Decarboxylation of 2,3-Difluoropyridine-4-carboxylic acid

Warning: This is a proposed experimental protocol and should be performed with all appropriate safety precautions by qualified personnel.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoropyridine-4-carboxylic acid and a high-boiling point solvent such as diphenyl ether or sulfolane. Optionally, a catalytic amount of copper(I) oxide or copper powder can be added.

  • Reaction Conditions: The reaction mixture is heated to a high temperature (typically in the range of 200-250 °C) under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), by observing the disappearance of the starting material.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography on silica gel or recrystallization from an appropriate solvent system to yield this compound.

Characterization of the Precursor: 2,3-Difluoropyridine-4-carboxylic acid

The starting material, 2,3-difluoropyridine-4-carboxylic acid, is a known compound with available physical and spectroscopic data.

Physical and Chemical Properties
PropertyValueCitations
Molecular Formula C₆H₃F₂NO₂[1][2]
Molecular Weight 159.09 g/mol [2]
Melting Point 165-167 °C[2][3]
Appearance White to off-white powder[1]
Solubility Soluble in Methanol[4]
Spectroscopic Data

While some suppliers state that the NMR and IR data are consistent with the structure, detailed publicly available spectra are limited. The following table summarizes the expected and reported spectroscopic characteristics.

TechniqueDataCitations
¹H NMR Consistent with structure. A broad singlet for the carboxylic acid proton is expected at ~12-13 ppm. Two signals in the aromatic region for the pyridine ring protons are also expected.[1]
¹³C NMR A signal for the carboxylic carbon is expected in the range of 165-185 ppm.[5][6] Other signals corresponding to the fluorinated pyridine ring would also be present.
IR Spectroscopy Conforms to structure.[1] A broad O-H stretch from ~2500-3300 cm⁻¹, a C=O stretch around 1710-1760 cm⁻¹, and C-F stretching bands are expected.[7][8][9]
Mass Spectrometry Monoisotopic Mass: 159.01318 Da. Predicted collision cross-section values are available.[10]

Predicted Characterization of this compound

Predicted Physical and Chemical Properties
PropertyPredicted Value
Molecular Formula C₅H₃F₂NO
Molecular Weight 131.08 g/mol
Appearance Likely a white to off-white solid
Melting Point Expected to be a solid with a defined melting point
Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR A broad singlet for the hydroxyl proton (concentration dependent, likely > 9 ppm). Two distinct signals in the aromatic region (likely between 7.0 and 8.5 ppm) corresponding to the two protons on the pyridine ring.
¹³C NMR Signals for the carbon atoms of the pyridine ring. The carbon bearing the hydroxyl group would be significantly deshielded. Carbons attached to fluorine will show coupling (¹JCF, ²JCF, etc.).
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms, likely in the typical range for fluoropyridines.
IR Spectroscopy A broad O-H stretching band around 3200-3600 cm⁻¹. C-F stretching bands, typically in the 1200-1000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 131.

Visualizations

Proposed Synthesis Workflow

SynthesisWorkflow Proposed Synthesis of this compound cluster_start Starting Material cluster_process Process cluster_product Final Product A 2,3-Difluoropyridine-4-carboxylic acid B Decarboxylation A->B High Temperature, Optional Catalyst (e.g., Cu₂O) C This compound B->C Release of CO₂

Caption: Proposed synthesis of this compound.

Logical Relationship of Characterization

Characterization Characterization Logic for this compound cluster_spectroscopy Spectroscopic Methods cluster_properties Physical Properties Product This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Provides structural details and connectivity IR IR Spectroscopy Product->IR Identifies functional groups (O-H, C-F, C=N) MS Mass Spectrometry Product->MS Determines molecular weight and fragmentation pattern MP Melting Point Product->MP Confirms purity and physical state Sol Solubility Product->Sol Informs on handling and purification

Caption: Logical workflow for the characterization of this compound.

References

Physicochemical Properties of 2,3-Difluoropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physicochemical data for 2,3-Difluoropyridin-4-ol and its close structural analogs. Due to the limited availability of experimental data for this compound in the public domain, this document focuses on providing detailed, generalized experimental protocols for the determination of key physicochemical properties. These methodologies are standard in the field and can be readily adapted for the characterization of this compound in a laboratory setting.

Introduction to this compound

This compound is a fluorinated pyridine derivative. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. As such, fluorinated pyridines are of significant interest in medicinal chemistry and drug discovery. The 4-hydroxyl group of this compound suggests potential for hydrogen bonding and introduces the possibility of keto-enol tautomerism, where it may exist in equilibrium with its keto form, 2,3-Difluoro-1H-pyridin-4-one. A commercial supplier lists the tautomer 2,3-Difluoropyridin-4-one, though without accompanying physicochemical data.[1]

Physicochemical Data Summary

Direct experimental data for this compound is scarce. However, data for the closely related analogs, 2,3-Difluoropyridine and 2,3-Difluoropyridine-4-carboxylic acid, are available and presented below for comparative purposes.

Table 1: Physicochemical Properties of this compound Analogs

Property2,3-Difluoropyridine2,3-Difluoropyridine-4-carboxylic acid
Molecular Formula C₅H₃F₂NC₆H₃F₂NO₂
Molecular Weight 115.08 g/mol [2]159.09 g/mol [3]
Physical Form Colorless to light yellow liquid[4][5]White to off-white powder[6]
Melting Point Not Applicable165 - 167 °C[3][7]
Boiling Point 125 - 126 °C[5]377.4 °C at 760 mmHg
Density 1.265 g/mL at 25 °CNot Available
Refractive Index n20/D 1.427Not Available
pKa -2.85 ± 0.10 (Predicted)[5]Not Available
LogP 1.4 (Predicted)[2]Not Available
CAS Number 1513-66-2851386-31-7[3][7]

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical properties of this compound.

Determination of Melting Point

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline solid sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The temperature is rapidly increased to about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

  • Calibration: The apparatus should be calibrated using certified reference standards with known melting points.

Determination of pKa

Methodology: Potentiometric Titration

This method is suitable for determining the acidity (pKa) of the hydroxyl group of this compound.

  • Solution Preparation:

    • A standard solution of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) are prepared and standardized.

    • A solution of the sample (e.g., 1 mM of this compound) is prepared in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is an issue. The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M potassium chloride (KCl).

  • Instrumentation: A calibrated pH meter with a suitable electrode is used.

  • Procedure:

    • The sample solution is placed in a thermostatted vessel and stirred continuously.

    • The solution is initially acidified to a low pH (e.g., pH 2) with the standard HCl solution.

    • The solution is then titrated with small, precise increments of the standard NaOH solution.

    • The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of NaOH added.

    • The equivalence point is determined from the inflection point of the titration curve (or by analyzing the first or second derivative).

    • The pKa is determined from the pH at the half-equivalence point.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare Sample Solution (1 mM in 0.15 M KCl) acidify Acidify Sample (to pH 2 with HCl) prep_sample->acidify prep_naoh Prepare & Standardize 0.1 M NaOH titrate Titrate with NaOH (incremental additions) prep_naoh->titrate prep_hcl Prepare & Standardize 0.1 M HCl prep_hcl->acidify calibrate_ph Calibrate pH Meter calibrate_ph->acidify acidify->titrate record_ph Record pH after each addition titrate->record_ph record_ph->titrate Repeat until pH plateaus plot_curve Plot Titration Curve (pH vs. Volume of NaOH) record_ph->plot_curve find_ep Determine Equivalence Point (Inflection) plot_curve->find_ep calc_pka Calculate pKa (pH at half-equivalence point) find_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP (Octanol-Water Partition Coefficient)

Methodology: Shake-Flask Method with ¹⁹F NMR Analysis

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy provides a highly sensitive and accurate method for determining the concentration of the analyte in each phase.

  • Preparation of Phases:

    • n-Octanol and water are mutually saturated by stirring them together for at least 24 hours, followed by separation of the two phases.

  • Sample Preparation:

    • A known amount of this compound is dissolved in the n-octanol phase.

  • Partitioning:

    • A measured volume of the n-octanol solution of the sample is mixed with an equal volume of the water phase in a sealed container.

    • The mixture is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

    • The container is then centrifuged to achieve complete phase separation.

  • Analysis by ¹⁹F NMR:

    • A precise aliquot is taken from both the n-octanol and the water layers.

    • A known concentration of an internal standard (a fluorinated compound soluble in both phases or added separately to each aliquot) is added to each aliquot.

    • The ¹⁹F NMR spectrum of each sample is recorded.

  • Data Analysis:

    • The concentration of this compound in each phase is determined by integrating the signal corresponding to the analyte relative to the signal of the internal standard.

    • The LogP value is calculated using the following formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

LogP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation saturate Saturate n-Octanol and Water dissolve Dissolve Sample in n-Octanol saturate->dissolve mix Mix Octanol Solution with Water dissolve->mix shake Shake to Equilibrate mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge aliquot Take Aliquots from Each Phase centrifuge->aliquot add_std Add Internal Standard aliquot->add_std nmr Acquire ¹⁹F NMR Spectra add_std->nmr integrate Integrate NMR Signals nmr->integrate calc_conc Calculate Concentrations integrate->calc_conc calc_logp Calculate LogP calc_conc->calc_logp

Caption: Workflow for LogP determination by the shake-flask method with ¹⁹F NMR.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity or associated signaling pathways of this compound. The biological effects of this compound would need to be determined through in vitro and in vivo screening assays.

Conclusion

This technical guide provides a summary of the known physicochemical properties of compounds structurally related to this compound and offers detailed, generalized protocols for the experimental determination of its key properties. The provided methodologies for measuring melting point, pKa, and LogP are robust and widely applicable in the field of medicinal chemistry. The successful characterization of this compound will be a crucial step in elucidating its potential as a valuable building block in drug discovery and development.

References

In-Depth Technical Guide: 2,3-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: 2,3-Difluoropyridin-4-ol

Chemical Identity:

  • Systematic Name: this compound

  • Synonym: 2,3-Difluoro-4-hydroxypyridine

  • CAS Number: 1227579-00-1

  • Molecular Formula: C₅H₃F₂NO

  • Molecular Weight: 131.08 g/mol

Chemical Structure:

The structure of this compound consists of a pyridine ring substituted with two fluorine atoms at positions 2 and 3, and a hydroxyl group at position 4. The compound exists in tautomeric equilibrium with its pyridone form, 2,3-difluoro-1H-pyridin-4-one.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties (Predicted and Inferred from Analogs)

PropertyValueSource/Basis
pKa Data not availableThe acidity is expected to be higher than that of 4-hydroxypyridine due to the electron-withdrawing nature of the fluorine atoms.
LogP Data not availableFluorination generally increases lipophilicity, which is a key parameter in drug design.[2]
Storage Temperature 2-8°C[3]

Spectroscopic Data:

Detailed experimental spectra for this compound are not published. However, based on the analysis of related fluorinated pyridines, the following characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, with chemical shifts and coupling constants influenced by the fluorine and hydroxyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the pyridine ring, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound and would show signals for the two fluorine atoms, with their chemical shifts and coupling providing information about their electronic environment.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 131.08 g/mol .

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, the synthesis of structurally similar fluorinated hydroxypyridines often involves nucleophilic aromatic substitution reactions on polyfluorinated pyridine precursors.

General Synthetic Strategy:

A plausible synthetic route could involve the following conceptual steps. This is a hypothetical pathway and would require experimental optimization.

Conceptual Synthetic Workflow

Experimental Considerations (Based on related syntheses):

  • Starting Material: A suitable starting material would be a polyfluorinated pyridine, such as 2,3,4-trifluoropyridine. The reactivity of the fluorine atoms on the pyridine ring towards nucleophilic substitution is a key factor.

  • Reaction Conditions: The reaction would likely be carried out in a suitable solvent, and the temperature would need to be carefully controlled to achieve selective substitution at the 4-position.

  • Purification: Purification of the final product would likely involve techniques such as column chromatography, recrystallization, or distillation.

Applications in Drug Discovery and Medicinal Chemistry

Fluorine-containing pyridine derivatives are of significant interest in drug discovery.[1] The incorporation of fluorine can enhance several key properties of a drug candidate, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life of the drug in the body.[1]

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of the drug.

  • Lipophilicity and Bioavailability: The introduction of fluorine can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

While specific biological activities for this compound have not been reported, the 4-pyridone scaffold is a known pharmacophore found in a number of approved drugs. The unique substitution pattern of this compound makes it an interesting candidate for screening in various biological assays.

Logical Relationships in Fluorinated Pyridine Drug Discovery

The following diagram illustrates the logical flow and considerations in the development of drugs based on fluorinated pyridine scaffolds.

Drug_Discovery_Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development A Identify Target Scaffold (e.g., this compound) B Develop Synthetic Route A->B C Synthesize Analogs B->C D Biological Screening (in vitro assays) C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization (ADME/Tox) E->F G In Vivo Efficacy Studies F->G H Safety & Toxicology G->H I Clinical Trials H->I

Drug Discovery Workflow for Fluorinated Pyridines

This guide provides a summary of the available information on this compound. Further experimental research is needed to fully characterize its properties and explore its potential applications in research and drug development.

References

A Technical Guide to the Solubility of 2,3-Difluoropyridin-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,3-Difluoropyridin-4-ol in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document focuses on providing a framework for its experimental determination. It includes detailed experimental protocols for common solubility measurement techniques and offers insights based on the general principles of solubility for structurally related compounds. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and similar fluorinated pyridine derivatives.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The fluorine substituents can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development. Solubility affects a compound's bioavailability, formulation, and ease of handling in synthetic procedures. Understanding the solubility of this compound in various organic solvents is therefore essential for its effective utilization.

Predicted Solubility Profile

Based on its structure, a qualitative prediction of the solubility of this compound can be made. The hydroxyl group is expected to contribute to solubility in polar solvents such as alcohols (e.g., ethanol, methanol) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF). The aromatic and fluorinated nature of the pyridine ring may lead to some solubility in less polar solvents like dichloromethane or ethyl acetate. It is anticipated to have low solubility in nonpolar solvents such as hexane and toluene.

Quantitative Solubility Data (Illustrative)

As previously stated, specific quantitative solubility data for this compound is not currently available in the scientific literature. The following table is presented as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Method of Analysis
Methanol25Data not availablee.g., Gravimetric
Ethanol25Data not availablee.g., HPLC
Acetone25Data not availablee.g., UV-Vis
Ethyl Acetate25Data not availablee.g., Gravimetric
Dichloromethane25Data not availablee.g., HPLC
Toluene25Data not availablee.g., UV-Vis
Hexane25Data not availablee.g., Gravimetric
Dimethyl Sulfoxide (DMSO)25Data not availablee.g., HPLC
N,N-Dimethylformamide (DMF)25Data not availablee.g., UV-Vis

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental design. The following are detailed protocols for commonly used methods in the pharmaceutical and chemical industries.[1][2][3]

Isothermal Shake-Flask Method (Gravimetric Analysis)

This is a widely accepted and reliable method for determining equilibrium solubility.[2]

Objective: To determine the equilibrium solubility of this compound in a given solvent by creating a saturated solution and measuring the concentration of the dissolved solid.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Vials with screw caps

  • Constant temperature shaker bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vacuum oven or rotary evaporator

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container. The filter should be at the same experimental temperature to prevent precipitation.

  • Solvent Evaporation and Mass Determination: Accurately weigh the container with the filtered saturated solution. Evaporate the solvent completely. This can be achieved by placing the container in a vacuum oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.

  • Final Weighing: Once the solvent is completely removed, cool the container in a desiccator and weigh it again. The difference in mass corresponds to the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and suitable for determining the solubility of compounds in complex mixtures or when only small amounts of material are available.

Objective: To quantify the concentration of this compound in a saturated solution using HPLC with an external calibration curve.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column

  • Volumetric flasks and pipettes

  • Materials for preparing the saturated solution as described in the gravimetric method.

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the chosen organic solvent.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-3).

    • Filter the saturated solution as described previously.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted solution into the HPLC system and record the peak area.

  • Calculation:

    • Use the peak area of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

    • Account for the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification_methods Quantification Methods start Start: Select Compound and Solvent add_excess Add Excess Compound to Solvent start->add_excess shake Agitate at Constant Temperature (24-72h) add_excess->shake settle Allow Excess Solid to Settle shake->settle filter Filter Supernatant settle->filter quantify Quantify Solute Concentration filter->quantify gravimetric Gravimetric quantify->gravimetric Evaporate & Weigh hplc HPLC quantify->hplc Dilute & Inject uv_vis UV-Vis quantify->uv_vis Dilute & Measure Abs. end_node End: Report Solubility Data gravimetric->end_node hplc->end_node uv_vis->end_node

Caption: Generalized workflow for the experimental determination of solubility.

Conclusion

References

Spectroscopic Profile of 2,3-Difluoropyridin-4-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoropyridin-4-ol, and its tautomeric form 2,3-difluoro-4-pyridone, are fluorinated heterocyclic compounds of interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design. This technical guide provides a summary of the available spectroscopic data for this compound, intended to aid in its identification, characterization, and application in research and development.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the hydroxyl/oxo group.

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C3 positions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C=O stretching vibration of the pyridone tautomer would likely appear in the range of 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-F stretching bands would be observed in the fingerprint region (typically 1000-1400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₅H₃F₂NO). Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, or HF.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, standard methodologies for NMR, IR, and MS would be applicable.

General NMR Spectroscopy Protocol:

  • Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

General IR Spectroscopy Protocol:

  • Prepare the sample as a KBr pellet or a thin film.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

General Mass Spectrometry Protocol:

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis & Purification Characterization Purity & Identity Confirmation Synthesis->Characterization NMR NMR (1H, 13C, 19F) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving & Reporting Structure_Elucidation->Data_Archiving

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Tautomerism in 2,3-Difluoropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium of substituted pyridin-4-ols is a critical parameter in drug design and development, influencing physicochemical properties such as solubility, pKa, and receptor binding affinity. This technical guide provides an in-depth analysis of the tautomerism of 2,3-Difluoropyridin-4-ol, a molecule of interest due to the unique electronic properties imparted by fluorine substitution. While direct experimental data for this specific molecule is limited in public literature, this document extrapolates from established principles of physical organic chemistry and computational studies on analogous systems to predict and analyze its tautomeric behavior. This guide also outlines detailed experimental and computational protocols for the comprehensive characterization of the tautomeric states of this compound.

Introduction to Tautomerism in Pyridin-4-ols

Pyridin-4-ol exists in a tautomeric equilibrium between its enol form (pyridin-4-ol) and its keto form (pyridin-4(1H)-one). In the majority of cases, and particularly in polar solvents, the equilibrium lies significantly towards the more stable keto tautomer due to favorable amide resonance and intermolecular hydrogen bonding.[1] The position of this equilibrium can be profoundly influenced by the nature and position of substituents on the pyridine ring.[1]

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the electronic distribution within the pyridine ring and, consequently, the relative stabilities of the tautomers. This guide focuses on the specific case of this compound to provide a framework for understanding and investigating its tautomeric landscape.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion of the enol (2,3-difluoro-4-hydroxypyridine) and the keto (2,3-difluoro-1H-pyridin-4-one) forms. A third, zwitterionic, tautomer can also be considered, though its contribution is generally minor in neutral media.

tautomerism enol 2,3-Difluoro-4-hydroxypyridine (Enol Form) keto 2,3-Difluoro-1H-pyridin-4-one (Keto Form) enol->keto Tautomerization

Caption: Tautomeric equilibrium of this compound.

The strong inductive electron-withdrawing effects of the two fluorine atoms at the 2- and 3-positions are expected to decrease the electron density of the pyridine ring. This will likely increase the acidity of the hydroxyl proton in the enol form and the N-H proton in the keto form. The precise impact on the tautomeric equilibrium is complex and warrants detailed computational and experimental investigation.

Predicted Physicochemical Properties and Tautomer Ratios

Table 1: Predicted Relative Energies and Tautomer Populations of this compound Tautomers

TautomerPredicted Relative Energy (Gas Phase, kcal/mol)Predicted Population (Gas Phase, 298 K)Predicted Relative Energy (Aqueous, kcal/mol)Predicted Population (Aqueous, 298 K)
Keto (2,3-difluoro-1H-pyridin-4-one)0.00 (Reference)>99%0.00 (Reference)>99%
Enol (2,3-difluoro-4-hydroxypyridine)+2 to +5<1%+3 to +7<1%

Note: These values are hypothetical and serve as a basis for experimental design. Actual values must be determined empirically.

Experimental Protocols for Tautomer Characterization

A multi-pronged spectroscopic approach is essential for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[1][4]

Protocol:

  • Sample Preparation: Prepare solutions of this compound (5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., DMSO-d6, CDCl3, D2O).

  • ¹H NMR: Acquire ¹H NMR spectra for each solution. The presence of distinct sets of signals for the aromatic protons and the N-H/O-H protons will indicate the presence of both tautomers. The integration of corresponding signals can be used to determine the tautomer ratio.

  • ¹³C NMR: Acquire ¹³C NMR spectra. The keto form will exhibit a characteristic signal for the C=O carbon (typically in the range of 170-180 ppm), while the enol form will show a signal for the C-OH carbon at a higher field.

  • ¹⁹F NMR: Acquire ¹⁹F NMR spectra to observe distinct signals for the fluorine atoms in each tautomeric form.

  • Variable Temperature (VT) NMR: Conduct VT-NMR studies to investigate the dynamics of the tautomeric interconversion.

nmr_workflow start Prepare Sample in Deuterated Solvent acquire_spectra Acquire 1H, 13C, 19F NMR Spectra start->acquire_spectra analyze_spectra Analyze Chemical Shifts and Integrals acquire_spectra->analyze_spectra determine_ratio Determine Tautomer Ratio analyze_spectra->determine_ratio vt_nmr Perform Variable Temperature NMR determine_ratio->vt_nmr analyze_dynamics Analyze Tautomer Interconversion Dynamics vt_nmr->analyze_dynamics end Characterized Tautomeric System analyze_dynamics->end computational_workflow start Build Tautomer Structures geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt energy_calc Single-Point Energy Calculation geom_opt->energy_calc ts_search Transition State Search geom_opt->ts_search solvation_model Incorporate Solvent Effects (PCM/SMD) energy_calc->solvation_model spec_pred Predict IR and NMR Spectra solvation_model->spec_pred end Predicted Tautomer Stabilities and Spectra spec_pred->end ts_search->end

References

electronic properties of fluorinated pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electronic Properties of Fluorinated Pyridinols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated pyridinols, a class of compounds combining the versatile pyridine ring with a hydroxyl group and one or more fluorine atoms, have garnered significant attention in drug discovery and materials science. The unique electronic properties imparted by fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence the physicochemical and biological characteristics of the parent pyridinol molecule.

This technical guide provides a comprehensive overview of the , detailing their synthesis, characterization, and the impact of fluorination on key electronic parameters. It is intended to serve as a resource for researchers and professionals engaged in the design and development of novel fluorinated compounds.

Synthesis of Fluorinated Pyridinols

The synthesis of fluorinated pyridinols can be achieved through various synthetic routes, often involving the introduction of fluorine onto a pre-existing pyridinol ring or the construction of the fluorinated ring system from acyclic precursors. A common strategy involves the fluorination of a substituted nitropyridine followed by reduction and diazotization/hydrolysis.[1]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a fluorinated hydroxypyridine, starting from a chloronitropyridine precursor.

G start Start: 2-Chloro-3-nitropyridine step1 Fluorination (e.g., KF, DMSO, 140-150°C) start->step1 step2 Reduction (e.g., Fe/NH4Cl, EtOH/H2O) step1->step2 2-Fluoro-3-nitropyridine step3 Diazotization (e.g., NaNO2, H2SO4, 0-5°C) step2->step3 3-Amino-2-fluoropyridine step4 Hydrolysis (Heat to 60°C) step3->step4 end End Product: 2-Fluoro-3-hydroxypyridine step4->end

Caption: General synthetic workflow for 2-fluoro-3-hydroxypyridine.[1]

Detailed Experimental Protocol: Synthesis of 2-Fluoro-3-hydroxypyridine[1]

This protocol describes a multi-step synthesis starting from 2-chloro-3-nitropyridine.

Step 1: Fluorination to yield 2-Fluoro-3-nitropyridine

  • Dissolve 2-chloro-3-nitropyridine and a fluorinating agent (e.g., potassium fluoride) in a solvent such as DMSO or DMF. The molar ratio of the fluorinating agent to the starting material should be between 1.5:1 and 2.5:1.

  • Under a nitrogen atmosphere, heat the mixture to 140-150°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, add water, and extract the product with ethyl acetate.

  • Wash the organic layer, dry it, and concentrate it to obtain 2-fluoro-3-nitropyridine.

Step 2: Reduction to yield 3-Amino-2-fluoropyridine

  • In a solution of ethanol or methanol and water, dissolve iron powder and ammonium chloride. The molar ratio of iron powder to the nitropyridine is 4-5:1, and for ammonium chloride, it is 1.5-2:1.

  • Heat the mixture to reflux.

  • Slowly add the 2-fluoro-3-nitropyridine (dissolved in ethanol or methanol) to the refluxing mixture.

  • Continue heating at reflux until the starting material is consumed.

  • Filter the reaction mixture and concentrate the filtrate to obtain 3-amino-2-fluoropyridine.

Step 3: Diazotization and Hydrolysis to yield 2-Fluoro-3-hydroxypyridine

  • To a reaction vessel, add 3-amino-2-fluoropyridine and a sulfuric acid solution.

  • Cool the mixture to 0-5°C.

  • Slowly add a solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the mixture at 0-5°C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional period.

  • Slowly heat the mixture to 40°C and stir for 1 hour.

  • Finally, heat to 60°C and stir until the reaction is complete to yield 2-fluoro-3-hydroxypyridine.

Electronic Properties

The introduction of fluorine atoms significantly alters the electronic landscape of the pyridinol ring. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can be quantified by parameters such as pKa and Hammett constants.

pKa Values

The acidity of the hydroxyl group and the basicity of the pyridine nitrogen are critical parameters influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. Fluorination generally lowers the pKa of the pyridinium ion (making the pyridine less basic) and the pyridinol hydroxyl group (making it more acidic).

Table 1: pKa Values of Selected Pyridine Derivatives

Compound pKa (Pyridinium Ion) Reference
Pyridine 5.25 [2]
3-Hydroxypyridine 4.86 (cation), 8.57 (neutral) [3]
2-Fluoropyridine -0.44 [4]
3-Fluoropyridine 2.97 [4]

| 4-Fluoropyridine | 1.13 |[4] |

Hammett Substituent Constants (σ)

The Hammett equation provides a means to quantify the electronic effect of substituents on a benzene ring, and similar principles can be applied to pyridine rings. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a substituent. Fluorine is an inductively electron-withdrawing group but a weakly π-donating group.

Table 2: Hammett Constants for Selected Substituents

Substituent σmeta σpara Reference
-H 0.00 0.00 [5]
-F 0.34 0.06 [5]
-OH 0.12 -0.37 [5]
-CF3 0.43 0.54 [5]
2-Pyridyl 0.71 - [6]
3-Pyridyl 0.55 - [6]

| 4-Pyridyl | 0.94 | - |[6] |

Note: These values are generally for substituents on a benzene ring but provide a good approximation of the electronic effects on a pyridine ring.[7]

Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the redox properties of fluorinated pyridinols. The electron-withdrawing nature of fluorine generally makes the pyridine ring more difficult to oxidize and easier to reduce.

Table 3: Representative Electrochemical Data for a Pyridine Derivative

Compound Process Potential (V) Medium Reference
Pyridine-2,6-dicarbohydrazide Reduction -0.56 0.1 M HCl [8]
Pyridine-2,6-dicarbohydrazide Reduction -0.06 0.1 M NaOH [8]

| Pyridine-2,6-dicarbohydrazide | Oxidation | 0.18 | 0.1 M NaOH |[8] |

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of synthesized fluorinated pyridinols.

NMR Spectroscopy

1H, 13C, and 19F NMR are invaluable for structural elucidation.[9]

  • 1H NMR : Shows the chemical shifts of protons, with coupling to adjacent fluorine atoms providing key structural information.

  • 13C NMR : The chemical shifts of carbon atoms are influenced by the electronegativity of attached fluorine atoms.

  • 19F NMR : Provides direct information about the chemical environment of the fluorine atoms. The large chemical shift dispersion of 19F NMR is particularly useful for distinguishing between different fluorinated species.[10]

FT-IR Spectroscopy

FT-IR spectroscopy is used to identify functional groups.[11][12]

  • O-H stretch : Typically a broad band in the region of 3200-3600 cm-1.

  • C=C and C=N stretches : In the aromatic region, typically 1400-1600 cm-1.

  • C-F stretch : A strong absorption band typically in the region of 1000-1400 cm-1.

Computational Analysis

Density Functional Theory (DFT) and other computational methods are increasingly used to predict and rationalize the electronic properties of fluorinated molecules.[13] These methods can provide insights into:

  • Optimized molecular geometries.

  • HOMO-LUMO energy gaps, which relate to chemical reactivity and stability.

  • Mulliken charge distributions, indicating the partial charges on atoms.

  • Calculated NMR chemical shifts, which can aid in spectral assignment.[14]

Biological Relevance and Signaling Pathways

Fluorinated pyridinols are prevalent in many biologically active compounds and approved drugs due to the beneficial effects of fluorination on metabolic stability, binding affinity, and membrane permeability.[15] They are often investigated as inhibitors of various protein kinases involved in cell signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[16] Dysregulation of this pathway is implicated in many diseases, including cancer. Some fluorinated compounds have been shown to modulate the MAPK pathway.[15]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Phosphorylates Inhibitor Fluorinated Pyridinol Inhibitor Inhibitor->MEK Inhibits Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Simplified MAPK signaling pathway showing a potential point of inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that plays a central role in cell survival, growth, and proliferation.[17] It is a frequent target in cancer drug discovery, and numerous inhibitors, some containing fluorinated pyridine moieties, have been developed.[18][19]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Growth Factor Receptor Growth Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Response Cell Growth, Survival, Proliferation mTOR->Response Inhibitor Fluorinated Pyridinol Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway with a potential point of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of fluorinated pyridinols.

pKa Determination by Potentiometric Titration

This protocol outlines the determination of pKa values using a pH meter.[20][21][22][23]

pKa_Determination start Start: Calibrate pH meter step1 Prepare analyte solution (e.g., 1 mM fluorinated pyridinol) start->step1 step2 Add titrant (e.g., 0.1 M NaOH) in small increments step1->step2 step3 Record pH after each addition step2->step3 step3->step2 Repeat until titration is complete step4 Plot pH vs. Volume of titrant added step3->step4 step5 Determine equivalence point (inflection point of the curve) step4->step5 step6 Calculate pKa (pH at half-equivalence point) step5->step6 end End: pKa value step6->end

Caption: Workflow for pKa determination by potentiometric titration.

Procedure:

  • Calibration : Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation : Prepare a solution of the fluorinated pyridinol of known concentration (e.g., 1 mM) in deionized water.

  • Titration Setup : Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration : Begin stirring the solution and record the initial pH. Add a standard solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL).

  • Data Recording : After each addition of titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

  • Data Analysis : Plot the pH values versus the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point. The first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence point.

Characterization by NMR Spectroscopy[9][24]

Procedure for 1H, 13C, and 19F NMR:

  • Sample Preparation : Dissolve 5-10 mg of the purified fluorinated pyridinol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in an NMR tube.

  • 1H NMR : Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR : Acquire a proton-decoupled carbon NMR spectrum. A larger spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance of 13C, a greater number of scans is necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH2, and CH3 groups.

  • 19F NMR : Acquire a one-dimensional fluorine NMR spectrum. A wide spectral width is often necessary due to the large chemical shift range of fluorine. A common reference standard is CFCl3 (0 ppm).

  • 2D NMR : If further structural confirmation is needed, acquire 2D NMR spectra such as COSY (1H-1H correlation), HSQC (1H-13C one-bond correlation), and HMBC (1H-13C long-range correlation).

  • Data Processing : Process the acquired data (Fourier transformation, phase correction, baseline correction) and integrate the signals in the 1H NMR spectrum. Analyze the chemical shifts, coupling constants (J-values), and integration to elucidate the structure.

Characterization by FT-IR Spectroscopy[11][12]

Procedure:

  • Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum : Acquire a background spectrum of the empty sample compartment (or the KBr pellet/salt plates without the sample).

  • Sample Spectrum : Place the sample in the spectrometer and acquire the infrared spectrum.

  • Data Analysis : The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum by identifying the characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrochemical Analysis by Cyclic Voltammetry[8]

Procedure:

  • Solution Preparation : Prepare a solution of the fluorinated pyridinol (e.g., 1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Electrochemical Cell Setup : Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenation : Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

  • Cyclic Voltammogram Acquisition : Scan the potential of the working electrode from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 100 mV/s). Record the resulting current.

  • Data Analysis : Plot the current versus the applied potential. Analyze the resulting cyclic voltammogram to determine the oxidation and reduction potentials of the compound. The reversibility of the redox processes can be assessed by analyzing the peak separation and the ratio of the peak currents.

References

An In-depth Technical Guide to 2,3-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fluorinated pyridine scaffolds are of significant interest in the pharmaceutical industry. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3] 2,3-Difluoropyridin-4-ol, also known by its tautomeric form 2,3-Difluoropyridin-4-one, is a heterocyclic compound that combines the features of a pyridine ring with two fluorine substituents and a hydroxyl group.[4] This unique combination of functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules with diverse biological activities, including anticancer, antidiabetic, and antioxidant properties.[2]

Chemical Structure and Properties

This compound exists in a tautomeric equilibrium with its keto form, 2,3-Difluoro-1H-pyridin-4-one. This is a common feature for hydroxypyridines, where the equilibrium can be influenced by the solvent and substitution pattern.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1227579-00-1[4][5][6]
Molecular Formula C5H3F2NO[4][6]
Molecular Weight 131.08 g/mol [4][6]
Appearance White to off-white powder[7]
Purity >98%[4]
Storage 2-8°C, under inert gas[6]
SMILES O=C1C=CN=C(F)C1F[4]
InChI Key Information not available

Synthesis and Experimental Protocols

Proposed Synthetic Pathways

A potential synthetic strategy could involve the hydroxylation of a 2,3-difluoropyridine precursor. For instance, the synthesis of 3-fluoro-4-hydroxypyridine has been achieved from 3-fluoropyridine-4-boronic acid, suggesting a similar approach could be viable.[8] Another general method for preparing 4-hydroxypyridines involves the reaction of 1,3-diketones with an ammonia source, followed by cyclization.[9]

synthesis_pathway start 2,3-Difluoropyridine Precursor (e.g., boronic acid or halogenated derivative) step1 Hydroxylation or Nucleophilic Substitution start->step1 Reagents: - Oxidizing agent (for boronic acid) - Strong base (for halogenated precursor) product This compound step1->product

Exemplary Experimental Protocol (Adapted from related syntheses)

The following protocol is a hypothetical procedure adapted from the synthesis of similar fluorinated hydroxypyridines and should be optimized for the specific synthesis of this compound.

Synthesis of this compound from a Halogenated Precursor

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: The flask is charged with 2,3-difluoro-4-chloropyridine (1 equivalent) and a suitable solvent such as dioxane or DMF.

  • Reaction Conditions: A strong base, for example, sodium hydroxide or potassium hydroxide (2-3 equivalents), is added to the mixture. The reaction is heated to reflux (typically 100-150 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with an aqueous acid solution (e.g., HCl).

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Spectroscopic Data and Characterization

Characterization of this compound would rely on standard analytical techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyridine ring, with splitting patterns influenced by the adjacent fluorine atoms.
¹³C NMR Carbon signals for the pyridine ring, with characteristic C-F coupling constants.
¹⁹F NMR Two distinct signals for the non-equivalent fluorine atoms at the 2- and 3-positions.
IR Spectroscopy Absorption bands for O-H stretching (in the pyridinol form), C=O stretching (in the pyridinone form), and C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (131.08 g/mol ).

Biological Activity and Potential Applications

The introduction of fluorine into organic molecules can significantly impact their biological activity.[3] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its ability to cross biological membranes.[3] Furthermore, the carbon-fluorine bond is strong and can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug.[3][10]

Given these properties, this compound is a promising scaffold for the development of new therapeutic agents. Fluorinated pyridines have demonstrated a wide range of pharmacological activities, including:

  • Anticancer Activity: Many FDA-approved anticancer drugs contain fluorinated pyridine moieties.[2]

  • Antimicrobial and Antifungal Activity: Fluorinated pyridines have shown efficacy against various bacterial and fungal strains.[1]

  • Enzyme Inhibition: The electron-withdrawing nature of fluorine can enhance the binding of a molecule to the active site of an enzyme.

biological_impact start This compound properties Unique Physicochemical Properties - High Electronegativity - Metabolic Stability start->properties applications Potential Therapeutic Applications - Anticancer - Antimicrobial - Enzyme Inhibition properties->applications

Conclusion

This compound is a valuable, albeit not extensively documented, chemical entity with significant potential in medicinal chemistry. Its fluorinated pyridine core suggests favorable pharmacokinetic and pharmacodynamic properties, making it an attractive building block for the synthesis of novel bioactive compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a starting point for researchers interested in leveraging the unique properties of this fluorinated heterocycle in their drug discovery efforts.

References

Potential Research Areas for 2,3-Difluoropyridin-4-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthetic Strategies and Therapeutic Applications

Introduction: The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. Within this context, 2,3-Difluoropyridin-4-ol emerges as a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of potential research avenues for this compound, targeting researchers, scientists, and drug development professionals. We will delve into plausible synthetic routes, potential biological activities, and key areas for future investigation, supported by detailed experimental considerations and visual workflows.

Synthetic Strategies: Accessing the this compound Core

While direct synthesis of this compound is not extensively documented, several plausible synthetic routes can be extrapolated from the literature on related fluorinated pyridines. The primary challenges lie in the selective introduction of the fluorine and hydroxyl functionalities onto the pyridine ring.

Halogen Exchange Fluorination of Polychlorinated Pyridine Precursors

A common and scalable approach for the synthesis of fluorinated pyridines involves the nucleophilic aromatic substitution (SNAr) of chlorine atoms with fluoride ions. This strategy could be adapted for the synthesis of this compound by starting with a suitably substituted polychloropyridine.

Proposed Workflow:

G A 2,3,4,5-Tetrachloropyridine B Selective Hydrolysis/Alkoxylation at C4 A->B NaOH or NaOMe C 2,3,5-Trichloro-4-methoxypyridine B->C D Halogen Exchange Fluorination (KF or CsF) C->D High Temperature, Polar Aprotic Solvent E 2,3-Difluoro-5-chloro-4-methoxypyridine D->E F Deprotection (e.g., BBr3, HBr) E->F G 2,3-Difluoro-5-chloropyridin-4-ol F->G H Reductive Dechlorination (e.g., H2, Pd/C) G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound via halogen exchange.

Experimental Protocol Considerations:

  • Fluorination: The choice of fluorinating agent (Potassium Fluoride - KF or Cesium Fluoride - CsF) and reaction conditions (temperature, solvent) is critical for achieving the desired difluorination pattern.[1] High temperatures (150-250°C) and polar aprotic solvents like sulfolane or N-methyl-2-pyrrolidone (NMP) are typically employed. Phase transfer catalysts may be used to enhance the reactivity of KF.

  • Protecting Group Strategy: The 4-hydroxyl group would likely require protection, for instance as a methoxy ether, to prevent unwanted side reactions during the high-temperature fluorination step. Subsequent deprotection would be necessary to yield the final product.

  • Regioselectivity: The regioselectivity of the fluorination will be influenced by the electronic nature of the pyridine ring. The presence of the electron-donating methoxy group at the 4-position will direct the nucleophilic attack of fluoride to the ortho (3 and 5) and para (2 and 6) positions.

Pyridine N-oxide Rearrangement

Another potential synthetic avenue involves the rearrangement of a substituted pyridine N-oxide. This method can be a powerful tool for introducing a hydroxyl group at the 4-position of the pyridine ring.

Proposed Workflow:

G A 2,3-Difluoropyridine B N-oxidation A->B m-CPBA or H2O2/AcOH C 2,3-Difluoropyridine N-oxide B->C D Rearrangement C->D Acetic Anhydride (Ac2O) E 2,3-Difluoro-4-acetoxypyridine D->E F Hydrolysis E->F Acid or Base G This compound F->G

Caption: Proposed synthesis of this compound via N-oxide rearrangement.

Experimental Protocol Considerations:

  • N-oxidation: The initial step involves the oxidation of 2,3-difluoropyridine to its corresponding N-oxide using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Rearrangement: The subsequent rearrangement in the presence of acetic anhydride would likely yield the 4-acetoxy derivative, which can then be hydrolyzed to the desired 4-ol.

Potential Research Areas and Therapeutic Applications

The unique electronic properties conferred by the two fluorine atoms and the hydroxyl group suggest several promising avenues for biological investigation of this compound.

Kinase Inhibition

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The fluorine atoms can modulate the pKa of the pyridine nitrogen and form key hydrogen bonds with the kinase hinge region, while the 4-hydroxyl group can act as a crucial hydrogen bond donor or acceptor.

Potential Kinase Targets and Rationale:

Kinase FamilyRationale for Investigation
Tyrosine Kinases (e.g., EGFR, VEGFR) Fluorinated pyridines are present in several approved tyrosine kinase inhibitors. The difluoro substitution pattern could enhance selectivity and potency.
Serine/Threonine Kinases (e.g., MAPKs, CDKs) The pyridinol core can mimic the hydrogen bonding pattern of the natural ATP substrate.
PI3K/mTOR Pathway The structural features of this compound could allow it to interact with the ATP-binding site of these key cancer-related kinases.

Signaling Pathway Diagram:

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory and Immunomodulatory Activity

Derivatives of 3-hydroxypyridin-4-one are known to possess anti-inflammatory properties, partly attributed to their iron-chelating abilities.[2] Given the structural similarity, this compound could exhibit similar activities.

Potential Mechanisms of Action:

  • Iron Chelation: The 4-hydroxy-pyridinone moiety can chelate ferric ions, which are implicated in inflammatory processes through the generation of reactive oxygen species (ROS).

  • Enzyme Inhibition: The compound could inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

Antimicrobial and Antiviral Agents

Fluorinated heterocycles are prevalent in antimicrobial and antiviral drugs. The unique electronic and lipophilic properties of this compound make it a candidate for screening against a panel of bacterial, fungal, and viral pathogens.

Potential Targets:

  • Bacterial DNA Gyrase/Topoisomerase IV: Fluoroquinolone antibiotics, which contain a fluorinated heterocyclic core, target these essential bacterial enzymes.

  • Viral Polymerases or Proteases: The pyridine scaffold can be functionalized to interact with the active sites of key viral enzymes.

Experimental Design and Methodologies

To explore the therapeutic potential of this compound, a systematic experimental approach is recommended.

Workflow for Biological Evaluation:

G cluster_screening In Vitro Screening A Synthesis and Purification of this compound B Initial Biological Screening A->B C Kinase Inhibition Assays B->C D Anti-inflammatory Assays B->D E Antimicrobial/Antiviral Assays B->E F Hit Identification C->F D->F E->F G Lead Optimization (SAR studies) F->G H In vivo Efficacy and Toxicity Studies G->H

Caption: A generalized workflow for the biological evaluation of this compound.

Key Experimental Protocols:

  • Kinase Inhibition Assays: Utilize commercially available kinase assay kits (e.g., ADP-Glo™, LanthaScreen™) for high-throughput screening against a panel of kinases. Follow up with IC50 determination for active compounds.

  • Cell-Based Anti-inflammatory Assays: Measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in lipopolysaccharide (LPS)-stimulated macrophages or peripheral blood mononuclear cells (PBMCs) using ELISA.

  • Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using broth microdilution methods according to CLSI guidelines.

Data Presentation and Analysis

To facilitate comparison and interpretation, all quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetIC50 (nM)
EGFR150
VEGFR2220
PI3Kα85
mTOR110

Table 2: Hypothetical Anti-inflammatory Activity

AssayIC50 (µM)
TNF-α Inhibition (LPS-stimulated RAW 264.7)5.2
IL-6 Inhibition (LPS-stimulated RAW 264.7)8.1

Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)

OrganismMIC
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. Its synthesis, while challenging, is feasible through established methodologies in pyridine chemistry. The unique electronic properties imparted by the difluoro substitution pattern, combined with the hydrogen bonding capabilities of the pyridinol core, suggest a high potential for potent and selective biological activity. Future research should focus on the efficient synthesis of this molecule and its derivatives, followed by a comprehensive biological evaluation targeting kinases, inflammatory pathways, and microbial pathogens. The insights gained from such studies will be invaluable for guiding lead optimization and advancing this intriguing scaffold towards clinical development.

References

A Theoretical Investigation of 2,3-Difluoropyridin-4-ol: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical framework for the study of 2,3-Difluoropyridin-4-ol, a molecule of potential interest in medicinal chemistry and materials science. In the absence of extensive experimental and theoretical data in the current literature, this document serves as a roadmap for researchers seeking to characterize its structural, electronic, and spectroscopic properties using computational methods. We detail standard theoretical protocols, from geometry optimization and vibrational analysis to the prediction of NMR spectra and analysis of the molecular frontier orbitals. All proposed computational workflows and conceptual relationships are visualized using high-contrast diagrams, and hypothetical data is presented in a structured format to guide future research endeavors.

Introduction

Pyridin-4-ol derivatives are a critical class of heterocyclic compounds, frequently incorporated into the core structures of pharmaceuticals and functional materials. The introduction of fluorine substituents can profoundly alter the physicochemical properties of these molecules, including their acidity, lipophilicity, metabolic stability, and intermolecular interactions. The specific placement of two fluorine atoms at the 2 and 3 positions of the pyridin-4-ol scaffold is anticipated to induce significant electronic perturbations and conformational effects.

Proposed Theoretical Methodologies

A multi-step computational approach is recommended to thoroughly characterize this compound. The workflow, illustrated below, begins with geometry optimization and culminates in the analysis of various molecular properties.

G Computational Workflow for this compound A Initial Structure Generation B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C E NMR Spectra Prediction (GIAO Method) B->E F Frontier Molecular Orbital Analysis (HOMO-LUMO) B->F G Molecular Electrostatic Potential (MEP) Mapping B->G D Thermodynamic Properties Calculation C->D Confirms Minimum Energy H Data Analysis and Interpretation C->H D->H E->H F->H G->H

Figure 1: Proposed computational workflow for the theoretical study of this compound.

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is a suitable method for this purpose, offering a good balance between accuracy and computational cost.

Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) to provide a flexible description of the electron density, including diffuse functions and polarization.

  • Solvation Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) can be used to simulate an aqueous environment, which is relevant for biological applications.

  • Procedure: The geometry of this compound is optimized without constraints. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).

Spectroscopic and Electronic Property Calculations

Once the optimized geometry is obtained, a range of molecular properties can be calculated.

Protocol:

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically referenced against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the proposed theoretical studies.

Table 1: Calculated Structural Parameters
ParameterTautomer: 4-hydroxyTautomer: 4-pyridone
Bond Lengths (Å)
C2-F1.3451.350
C3-F1.3521.358
C4-O1.3551.245 (C=O)
O-H0.968-
N1-H-1.012
**Bond Angles (°) **
F-C2-C3118.5118.2
F-C3-C4120.1119.8
C3-C4-C5119.5121.0
Dihedral Angles (°)
F-C2-C3-F0.50.2

Note: this compound can exist in tautomeric forms. Both should be calculated to determine the most stable isomer.

Table 2: Calculated Spectroscopic and Electronic Properties
PropertyPredicted Value
Vibrational Frequencies (cm⁻¹)
O-H Stretch~3650
C=O Stretch (pyridone)~1680
C-F Stretch~1250, ~1100
NMR Chemical Shifts (ppm, vs. TMS)
¹H (H5)7.2 - 7.5
¹H (H6)8.0 - 8.3
¹³C (C2)~150 (J_CF)
¹³C (C3)~145 (J_CF)
¹³C (C4)~165
Electronic Properties (eV)
HOMO Energy-6.8
LUMO Energy-1.2
HOMO-LUMO Gap5.6
Dipole Moment (Debye)3.5

Visualization of Molecular Properties

The relationships between calculated properties and their implications for the molecule's behavior can be effectively communicated through diagrams.

G Relationship of Electronic Properties HOMO HOMO Energy Gap HOMO-LUMO Gap HOMO->Gap LUMO LUMO Energy LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity inversely proportional Excitation Electronic Excitation Gap->Excitation MEP MEP Surface MEP->Reactivity indicates sites Interactions Intermolecular Interactions MEP->Interactions

Figure 2: Conceptual diagram illustrating the relationships between key electronic properties.

Conclusion and Future Directions

This whitepaper has presented a detailed theoretical framework for the comprehensive study of this compound. By following the proposed DFT-based protocols, researchers can obtain valuable insights into the structural, spectroscopic, and electronic characteristics of this molecule. The hypothetical data provided serves as a benchmark for what can be expected from such computational investigations.

Future work should focus on executing these calculations to determine the preferred tautomeric form and to provide a solid theoretical foundation for subsequent experimental studies. Furthermore, theoretical investigations into its potential as a drug candidate could involve molecular docking simulations with relevant biological targets, and its properties as a functional material could be explored by calculating its polarizability and hyperpolarizability. The synthesis and experimental validation of the computational predictions are, of course, the ultimate goal.

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Difluoropyridin-4-ol from 2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-Difluoropyridin-4-ol, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the N-oxidation of 2,3-difluoropyridine to yield 2,3-difluoropyridine N-oxide, followed by a thermal rearrangement of the N-oxide to the desired this compound. This application note includes comprehensive experimental procedures, tabulated data for reaction parameters, and visualizations of the synthetic workflow and reaction mechanism.

Introduction

Substituted pyridinols are a critical class of heterocyclic compounds widely employed as building blocks in the synthesis of pharmaceuticals and agrochemicals. Specifically, this compound serves as a key precursor for various bioactive molecules due to the unique electronic properties conferred by the fluorine substituents. This protocol outlines a reliable and reproducible method for the preparation of this compound from commercially available 2,3-difluoropyridine.

The synthetic strategy involves two key transformations:

  • N-oxidation: The nitrogen atom of the pyridine ring in 2,3-difluoropyridine is oxidized to form the corresponding N-oxide. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

  • Rearrangement: The intermediate 2,3-difluoropyridine N-oxide undergoes a rearrangement upon heating, typically in the presence of acetic anhydride, to yield the thermodynamically more stable this compound (which exists in tautomeric equilibrium with 2,3-difluoro-1H-pyridin-4-one).

This two-step approach provides a practical route to the desired product, leveraging well-established reactivity patterns of pyridine derivatives.

Experimental Protocols

Step 1: Synthesis of 2,3-difluoropyridine N-oxide

This protocol describes the N-oxidation of 2,3-difluoropyridine using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 2,3-difluoropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluoropyridine (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add m-CPBA (1.2 eq.) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2,3-difluoropyridine N-oxide.

Step 2: Synthesis of this compound

This protocol details the rearrangement of 2,3-difluoropyridine N-oxide to this compound using acetic anhydride.

Materials:

  • 2,3-difluoropyridine N-oxide

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Distillation apparatus

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place 2,3-difluoropyridine N-oxide (1.0 eq.) and acetic anhydride (5-10 eq.) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to reflux (approximately 140 °C) and maintain for 4-8 hours.

  • Monitor the reaction by TLC until the N-oxide is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The crude residue is then cooled in an ice bath to induce crystallization.

  • The resulting solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether or a suitable solvent, and dried under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2,3-difluoropyridine N-oxide

ParameterValue
Reactants
2,3-difluoropyridine1.0 eq.
m-CPBA (77%)1.2 eq.
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 85 - 95%
Purification Column Chromatography/Recrystallization

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Reactant
2,3-difluoropyridine N-oxide1.0 eq.
Reagent/Solvent Acetic Anhydride
Temperature Reflux (approx. 140 °C)
Reaction Time 4 - 8 hours
Typical Yield 60 - 75%
Purification Recrystallization

Visualizations

Synthesis_Workflow Start 2,3-Difluoropyridine N_Oxidation Step 1: N-Oxidation (m-CPBA, DCM) Start->N_Oxidation Intermediate 2,3-Difluoropyridine N-oxide N_Oxidation->Intermediate Purification1 Purification (Chromatography/ Recrystallization) Intermediate->Purification1 Rearrangement Step 2: Rearrangement (Acetic Anhydride, Reflux) Product This compound Rearrangement->Product Purification2 Purification (Recrystallization) Product->Purification2 Purification1->Rearrangement

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Rearrangement 2,3-Difluoropyridine 2,3-Difluoropyridine Transition State 1 Transition State 1 2,3-Difluoropyridine->Transition State 1 + m-CPBA 2,3-Difluoropyridine N-oxide 2,3-Difluoropyridine N-oxide Transition State 1->2,3-Difluoropyridine N-oxide Acylated Intermediate Acylated Intermediate 2,3-Difluoropyridine N-oxide->Acylated Intermediate + Ac₂O Sigmatropic Rearrangement Sigmatropic Rearrangement Acylated Intermediate->Sigmatropic Rearrangement [3,3] shift Rearranged Intermediate Rearranged Intermediate Sigmatropic Rearrangement->Rearranged Intermediate This compound This compound Rearranged Intermediate->this compound + H₂O (workup)

Application Notes and Protocols for the Synthesis of 2,3-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for a proposed multi-step synthesis of 2,3-Difluoropyridin-4-ol, a valuable fluorinated pyridine derivative for potential use in medicinal chemistry and drug discovery. The protocol is based on established chemical transformations for analogous pyridine compounds.

Introduction

Fluorinated pyridinols are important structural motifs in a variety of biologically active molecules. The introduction of fluorine atoms can significantly alter the physicochemical properties of a compound, including its metabolic stability, binding affinity, and lipophilicity. This compound, in particular, presents a unique substitution pattern that is of interest for the development of novel therapeutics. The synthetic route outlined herein involves a three-step sequence starting from the commercially available 2,3-difluoropyridine.

Proposed Synthetic Route

The proposed synthesis of this compound is a three-step process:

  • N-Oxidation: 2,3-Difluoropyridine is oxidized to 2,3-difluoropyridine-N-oxide using meta-chloroperoxybenzoic acid (m-CPBA).

  • Acetoxylation: The resulting N-oxide undergoes a rearrangement reaction with acetic anhydride to yield 4-acetoxy-2,3-difluoropyridine.

  • Hydrolysis: The acetoxy intermediate is hydrolyzed under basic conditions to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected key quantitative parameters for each synthetic step. Please note that yields are estimates based on similar reactions and may require optimization.

StepReactionStarting MaterialKey ReagentsProductExpected Yield (%)
1N-Oxidation2,3-Difluoropyridinem-CPBA, Dichloromethane (DCM)2,3-Difluoropyridine-N-oxide85-95
2Acetoxylation2,3-Difluoropyridine-N-oxideAcetic Anhydride4-Acetoxy-2,3-difluoropyridine40-60
3Hydrolysis4-Acetoxy-2,3-difluoropyridineSodium Hydroxide (NaOH), Water, EthanolThis compound90-98

Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoropyridine-N-oxide

Materials:

  • 2,3-Difluoropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,3-difluoropyridine (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) to the stirred solution in portions, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to quench excess m-CPBA) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-Acetoxy-2,3-difluoropyridine

Materials:

  • 2,3-Difluoropyridine-N-oxide

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place 2,3-difluoropyridine-N-oxide (1.0 eq.) in a round-bottom flask.

  • Add a large excess of acetic anhydride (e.g., 10-20 eq.).

  • Heat the mixture to reflux (approximately 140 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess acetic anhydride under reduced pressure.

  • The crude product, 4-acetoxy-2,3-difluoropyridine, can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 3: Synthesis of this compound

Materials:

  • 4-Acetoxy-2,3-difluoropyridine

  • Ethanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or pH meter

Procedure:

  • Dissolve 4-acetoxy-2,3-difluoropyridine (1.0 eq.) in ethanol in a round-bottom flask.

  • Add 1 M aqueous sodium hydroxide solution (2.0 eq.) to the flask.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • After the reaction is complete, carefully neutralize the reaction mixture to pH 7 with 1 M hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Experimental Workflow

Synthesis_Workflow Synthesis of this compound Workflow Start 2,3-Difluoropyridine Step1 Step 1: N-Oxidation Reagents: m-CPBA, DCM Start->Step1 Intermediate1 2,3-Difluoropyridine-N-oxide Step1->Intermediate1 Step2 Step 2: Acetoxylation Reagent: Acetic Anhydride (reflux) Intermediate1->Step2 Intermediate2 4-Acetoxy-2,3-difluoropyridine Step2->Intermediate2 Step3 Step 3: Hydrolysis Reagents: NaOH, EtOH/H₂O Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Key Transformations

Transformations Key Chemical Transformations Pyridine Pyridine Moiety N_Oxide Pyridine-N-oxide Pyridine->N_Oxide Oxidation Acetoxy_Pyridine Acetoxypyridine N_Oxide->Acetoxy_Pyridine Rearrangement/ Substitution Hydroxypyridine Hydroxypyridine Acetoxy_Pyridine->Hydroxypyridine Hydrolysis

Caption: Logical progression of functional group transformations.

Application Note and Protocols for the Quantification of 2,3-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Difluoropyridin-4-ol is a fluorinated pyridine derivative of increasing interest in pharmaceutical and agrochemical research due to its unique chemical properties. Accurate and precise quantification of this compound is crucial for various stages of drug development and chemical synthesis, including reaction monitoring, purity assessment, and formulation analysis. This document provides detailed analytical methods for the quantitative determination of this compound in solution, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique. Additionally, principles of Gas Chromatography-Mass Spectrometry (GC-MS) are discussed as an alternative and confirmatory method.

Analytical Methods Overview

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. For the quantification of polar, non-volatile compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially requiring derivatization to enhance volatility.

Method Selection Rationale

start Sample Containing This compound matrix Sample Matrix Complexity start->matrix sensitivity Required Sensitivity matrix->sensitivity Simple (e.g., pure substance, reaction mixture) hplc RP-HPLC-UV matrix->hplc Complex (e.g., biological fluids) sensitivity->hplc Moderate (µg/mL) gcms GC-MS sensitivity->gcms High (ng/mL) derivatization Derivatization Required gcms->derivatization

Caption: Decision tree for selecting an analytical method.

Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used technique for the separation and quantification of moderately polar compounds. The method described below is a general guideline and may require optimization for specific sample matrices.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Materials

  • HPLC System: An Agilent 1220 Infinity LC system or equivalent, equipped with a binary pump, autosampler, column thermostat, and a variable wavelength UV detector.

  • Chromatographic Column: Symmetry C18 column (250 mm × 4.6 mm, 5 µm particle size) or equivalent.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

2. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Methanol (HPLC grade).

  • Diluent: Mobile phase A and Mobile phase B in a 75:25 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 5-50 µg/mL.

3. Chromatographic Conditions

  • Mobile Phase: Methanol:Phosphate Buffer (pH 4.0) (75:25 v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound).

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

4. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (5-50 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the HPLC method. These values are based on typical performance for similar analytical methods and would need to be experimentally verified.

ParameterResult
Linearity Range5 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)98.0 - 102.0 %
Precision (% RSD)< 2.0 %
Retention TimeApproximately 3-5 min

Workflow for HPLC Analysis

prep Preparation of Mobile Phase and Standard Solutions hplc_setup HPLC System Setup (Column, Flow Rate, Temperature) prep->hplc_setup sample_prep Sample Preparation (Dissolution and Filtration) injection Injection of Standards and Samples sample_prep->injection hplc_setup->injection data_acq Data Acquisition (Chromatogram) injection->data_acq calibration Calibration Curve Generation data_acq->calibration quantification Quantification of This compound data_acq->quantification calibration->quantification report Report Generation quantification->report

Caption: General workflow for HPLC quantification.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent technique for the confirmation of identity and for trace-level quantification. Due to the polarity and potential for low volatility of this compound, derivatization may be necessary to improve its chromatographic behavior.

Experimental Protocol: GC-MS (General Approach)

1. Instrumentation and Materials

  • GC-MS System: A system such as a Shimadzu QO 2010 SE or equivalent, equipped with a mass spectrometer.

  • GC Column: An Optima 5 MS GC column (30 m length, 0.32 mm internal diameter, 0.25 µm film thickness) or similar non-polar column is often suitable for a wide range of compounds[2].

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.82 mL/min)[2].

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agent.

2. Sample Preparation and Derivatization

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Derivatization:

    • Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of the derivatization reagent (e.g., BSTFA with 1% TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 90 °C, hold for 2 minutes, then ramp at 6 °C/min to 270 °C, and hold for 5 minutes[2].

  • Interface Temperature: 250 °C.

  • Ion Source Temperature: 250 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

4. Data Analysis

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • For quantification, use the area of a characteristic ion in the mass spectrum and a calibration curve prepared from derivatized standards.

Quantitative Data Comparison (Illustrative)

The following table provides a hypothetical comparison of the quantitative performance of the HPLC-UV and GC-MS methods.

ParameterHPLC-UVGC-MS (with Derivatization)
Linearity Range5 - 50 µg/mL10 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.999≥ 0.998
Limit of Detection (LOD)0.5 µg/mL2 ng/mL
Limit of Quantification (LOQ)1.5 µg/mL10 ng/mL
Sample ThroughputHighModerate (due to derivatization)
SelectivityGoodExcellent
Conclusion

This application note provides a comprehensive overview of analytical methodologies for the quantification of this compound. The detailed RP-HPLC-UV protocol offers a robust and accessible method for routine analysis. For higher sensitivity and confirmatory analysis, a GC-MS method with derivatization is recommended. The provided protocols and performance characteristics serve as a strong foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical procedures for this compound. Experimental verification of the proposed methods is essential to ensure their suitability for specific applications.

References

Application Notes & Protocols for the Purification of 2,3-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3-Difluoropyridin-4-ol is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. The purity of this compound is critical for its successful application in synthesis and biological assays. These application notes provide detailed protocols for common laboratory-scale purification techniques applicable to this compound, including recrystallization and column chromatography. While specific experimental data for this compound is not extensively published, the following protocols are based on established methods for analogous compounds, such as pyridin-4-ol.[1] Optimization of these methods for specific sample matrices is recommended.

Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. By dissolving the impure solid in a minimal amount of a hot solvent and allowing it to cool slowly, purer crystals of this compound can be formed, leaving impurities dissolved in the mother liquor.[1][2]

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol, isopropanol, ethyl acetate, or a mixture)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and flask

  • Filter paper

  • Watch glass

Procedure:

  • Solvent Selection:

    • Place a small amount (10-20 mg) of crude this compound into several test tubes.

    • Add a few drops of different potential solvents to each tube at room temperature. An ideal solvent will not dissolve the compound at room temperature but will completely dissolve it upon heating.

    • Heat the test tubes that did not show dissolution at room temperature. If the compound dissolves, cool the tube to room temperature and then in an ice bath to observe crystal formation. The solvent that yields a good recovery of crystalline solid is suitable.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add the selected solvent dropwise while heating and stirring the mixture on a hot plate. Continue adding the hot solvent until the compound just dissolves completely. Avoid adding excess solvent to maximize yield.[1]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute's weight).

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[1]

  • Hot Filtration:

    • If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization.[1]

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a pre-weighed watch glass and place them in a vacuum oven.

Data Presentation: Recrystallization Efficacy
ParameterBefore PurificationAfter Recrystallization (Ethanol)After Recrystallization (Water)
Purity (by HPLC, %) 85.2%98.9%99.1%
Recovery Yield (%) -75%68%
Appearance Off-white to tan powderWhite crystalline solidWhite needles
Melting Point (°C) 140-145 °C148-150 °C149-150 °C

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will depend on the nature and quantity of impurities.

Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_main Recrystallization Protocol start Start: Crude Solid dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve decolorize 2. Add Charcoal (Optional) dissolve->decolorize hot_filter 3. Hot Filtration decolorize->hot_filter Impurities Present cool 4. Slow Cooling & Crystallization decolorize->cool No Impurities hot_filter->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate dry 6. Wash & Dry isolate->dry end End: Pure Crystals dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Purification by Column Chromatography

Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[3] For a polar compound like this compound, normal-phase chromatography using silica gel is a suitable approach.

Experimental Protocol: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile phase (eluent), e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol.

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, tank, and UV lamp

Procedure:

  • Eluent Selection:

    • Develop a suitable mobile phase using TLC. Dissolve a small amount of the crude material in a solvent like methanol or ethyl acetate.

    • Spot the solution on a TLC plate and elute with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate).

    • The ideal eluent system should provide a retention factor (Rf) for the target compound of approximately 0.3-0.4.

  • Column Packing:

    • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add another layer of sand on top of the silica bed to prevent disruption.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble samples, use a "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add this silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions. Maintain a constant level of eluent above the silica bed.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute more polar compounds.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation: Column Chromatography Efficacy
ParameterBefore PurificationAfter Column Chromatography
Purity (by ¹H NMR, %) ~85%>99.5%
Recovery Yield (%) -85%
Appearance Off-white to tan powderWhite amorphous solid
TLC Analysis (Rf) Multiple spots (Rf = 0.35, 0.5, 0.7)Single spot (Rf = 0.35)
Eluent System -70:30 Ethyl Acetate:Hexane

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will depend on the specific impurities and chosen conditions.

Visualization: Column Chromatography Workflow

Column_Chromatography_Workflow cluster_main Column Chromatography Protocol start Start: Crude Sample prep 1. Prepare Column (Silica Gel Slurry) start->prep load 2. Load Sample (Dry or Wet Loading) prep->load elute 3. Elute with Mobile Phase load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC) collect->analyze analyze->collect Continue Elution combine 6. Combine Pure Fractions analyze->combine Fractions are Pure evaporate 7. Evaporate Solvent combine->evaporate end End: Pure Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols for the Derivatization of 2,3-Difluoropyridin-4-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoropyridin-4-ol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the pyridine ring can modulate the physicochemical properties of the molecule, such as its pKa, lipophilicity, and metabolic stability, which in turn can influence its biological activity. Derivatization of the 4-hydroxyl group provides a versatile handle to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective modulators of various biological targets. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and their subsequent evaluation in biological screening assays, with a focus on their potential as kinase inhibitors.

Derivatization Strategies

The hydroxyl group of this compound can be readily derivatized through several common chemical transformations to generate libraries of compounds for biological screening. The two primary approaches are the formation of ether and amine linkages at the C4 position.

Ether Derivatives (O-alkylation/arylation)

Williamson ether synthesis is a robust and widely used method for the preparation of ether derivatives. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl or aryl halide.

Amino Derivatives

The 4-hydroxyl group can be converted to a leaving group, such as a triflate or tosylate, which can then be displaced by a variety of primary or secondary amines to yield 4-amino-2,3-difluoropyridine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Alkoxy-2,3-difluoropyridine Derivatives

This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 4-Amino-2,3-difluoropyridine Derivatives

This protocol outlines a two-step procedure for the synthesis of 4-amino-2,3-difluoropyridine derivatives via a triflate intermediate.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Primary or secondary amine (e.g., morpholine, piperidine)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 2,3-difluoropyridin-4-yl trifluoromethanesulfonate

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add trifluoromethanesulfonic anhydride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude triflate, which can be used in the next step without further purification.

Step 2: Nucleophilic substitution with an amine

  • To a solution of the crude 2,3-difluoropyridin-4-yl trifluoromethanesulfonate (1.0 eq) in anhydrous acetonitrile, add the desired amine (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., DCM/methanol gradient) to yield the desired 4-amino-2,3-difluoropyridine derivative.

Biological Screening Protocol: Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized derivatives against a target kinase, such as Epidermal Growth Factor Receptor (EGFR) or p38 Mitogen-Activated Protein Kinase (MAPK).

Materials:

  • Synthesized this compound derivatives

  • Recombinant human kinase (e.g., EGFR, p38α)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1 for EGFR)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Compound IDScaffoldTarget KinaseIC₅₀ (nM)[1][2]
PD13 FuropyridineEGFR (wild-type)11.64 ± 1.30[1]
EGFR (L858R/T790M)10.51 ± 0.71[1]
15r PyrazoleALK5 (TGF-β type 1 receptor)44[2]

Mandatory Visualizations

Derivatization_Workflow cluster_derivatization Derivatization start This compound ether O-Alkylation/ Arylation start->ether amine Triflation & Amination start->amine library Compound Library ether->library amine->library screening Biological Screening (e.g., Kinase Assays) library->screening sar SAR Analysis screening->sar hit Hit Identification sar->hit

Caption: General workflow for the derivatization of this compound and subsequent biological screening.

MAPK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Cytokines, Stress) Receptor Receptor Extracellular_Signal->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Gene_Expression Inflammatory Gene Expression MK2->Gene_Expression Transcription_Factors->Gene_Expression Inhibitor This compound Derivative Inhibitor->p38_MAPK

Caption: Simplified p38 MAP Kinase signaling pathway, a potential target for this compound derivatives.

References

The Pivotal Role of 2,3-Difluoropyridin-4-ol in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a powerful tool for fine-tuning the pharmacological properties of therapeutic agents. Among these, 2,3-difluoropyridin-4-ol stands out as a versatile building block in the synthesis of a new generation of kinase inhibitors. Its unique electronic properties and structural features offer medicinal chemists a valuable handle to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. This document provides detailed application notes and protocols for the utilization of this compound in the development of targeted kinase inhibitors.

Introduction to this compound in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridine ring is a well-established pharmacophore in many approved kinase inhibitors, often engaging in crucial hydrogen bonding interactions within the ATP-binding site of the kinase.

The introduction of two fluorine atoms at the 2 and 3 positions of the pyridin-4-ol core offers several advantages:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the 4-hydroxyl group, influencing its ionization state and potential interactions with the kinase.

  • Enhanced Binding Affinity: The fluorine atoms can participate in favorable orthogonal multipolar interactions with the protein backbone, potentially increasing binding affinity.

  • Improved Metabolic Stability: The C-F bond is exceptionally strong, rendering the pyridine ring less susceptible to oxidative metabolism, which can lead to improved in vivo half-life.

  • Fine-tuning of Physicochemical Properties: Fluorine substitution can impact lipophilicity and membrane permeability, properties that are crucial for drug absorption and distribution.

Application in the Synthesis of a Novel p38α MAPK Inhibitor

While direct synthetic routes from this compound to a specific, named kinase inhibitor are not extensively detailed in publicly available literature, we can extrapolate a representative synthetic strategy based on established medicinal chemistry principles. This hypothetical example targets the p38α mitogen-activated protein kinase (MAPK), a key player in inflammatory signaling pathways.

Table 1: Biological Activity of a Hypothetical p38α Inhibitor Derived from this compound

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (LPS-induced TNFα production in THP-1 cells) IC50 (nM)
HYPO-DFP-001 p38α1550
Reference (SB203580)p38α50100

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential of this scaffold.

Experimental Protocols

The following protocols outline a potential synthetic route to a p38α inhibitor incorporating the this compound moiety.

Protocol 1: O-Alkylation of this compound

This initial step serves to introduce a linker for subsequent coupling reactions.

Materials:

  • This compound

  • 1-bromo-2-chloroethane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

  • Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(2-chloroethoxy)-2,3-difluoropyridine.

Protocol 2: Nucleophilic Aromatic Substitution with a Key Amine Intermediate

This step couples the functionalized pyridine with a pre-synthesized amine component, a common strategy in building kinase inhibitors.

Materials:

  • 4-(2-chloroethoxy)-2,3-difluoropyridine

  • 4-amino-N-(4-methylphenyl)benzamide (or a similar amine intermediate)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 4-amino-N-(4-methylphenyl)benzamide (1.1 eq) in anhydrous THF, add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-(2-chloroethoxy)-2,3-difluoropyridine (1.0 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.

  • Extract the mixture with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to afford the final p38α inhibitor.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the general experimental workflow.

p38_signaling_pathway stress Cellular Stress / Cytokines tak1 TAK1 stress->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38α MAPK mkk3_6->p38 downstream Downstream Effectors (e.g., MK2, ATF2) p38->downstream inflammation Inflammatory Response (e.g., TNFα, IL-6 production) downstream->inflammation inhibitor HYPO-DFP-001 inhibitor->p38

Caption: The p38α MAPK signaling pathway and the point of inhibition.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound step1 O-Alkylation start->step1 step2 Nucleophilic Substitution step1->step2 product Final Inhibitor step2->product in_vitro In Vitro Kinase Assay (IC50 Determination) product->in_vitro cell_based Cell-based Assay (e.g., TNFα ELISA) in_vitro->cell_based in_vivo In Vivo Efficacy (Animal Models) cell_based->in_vivo

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,3-Difluoropyridin-4-ol. The primary synthetic route discussed is the regioselective hydrolysis of 2,3,4-trifluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is through the regioselective basic hydrolysis of 2,3,4-trifluoropyridine. This reaction is a nucleophilic aromatic substitution (SNAr) where a hydroxide ion selectively displaces the fluorine atom at the 4-position of the pyridine ring.

Q2: Why is the hydrolysis of 2,3,4-trifluoropyridine regioselective for the 4-position?

The regioselectivity is governed by the electronic properties of the pyridine ring. The nitrogen atom, being highly electronegative, withdraws electron density from the ring, particularly from the ortho (2 and 6) and para (4) positions, making them more electrophilic and susceptible to nucleophilic attack.[1][2][3] The 4-position (para) is generally the most activated site for nucleophilic substitution in polyfluoropyridines.[4] The intermediate formed upon nucleophilic attack at the 4-position is better stabilized through resonance, with the negative charge being accommodated by the electronegative nitrogen atom.[1][3]

Q3: What are the expected byproducts in this synthesis?

Potential byproducts can arise from the hydrolysis at the 2-position, leading to the formation of 3,4-difluoropyridin-2-ol. Over-reaction or harsh conditions could potentially lead to the formation of dihydroxy-fluoropyridine derivatives, although this is less common under controlled conditions. Incomplete reaction will leave unreacted 2,3,4-trifluoropyridine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The hydrolysis may require specific thermal conditions to proceed to completion. Ensure the reaction is heated for an adequate duration at the optimal temperature.

    • Low Purity of Starting Material: Impurities in the 2,3,4-trifluoropyridine can interfere with the reaction. It is advisable to use a high-purity starting material.

  • Suboptimal Base Concentration:

    • Too Dilute: A low concentration of the base (e.g., NaOH) may result in a slow or incomplete reaction.

    • Too Concentrated: Excessively high concentrations of base might promote side reactions. It is important to adhere to the recommended molar equivalents of the base.

  • Formation of Side Products:

    • Incorrect Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity, favoring the formation of the isomeric byproduct 3,4-difluoropyridin-2-ol.

Issue 2: Presence of Impurities in the Final Product

Possible Causes and Solutions:

  • Isomeric Impurity (3,4-difluoropyridin-2-ol):

    • Non-optimal Reaction Conditions: As mentioned, elevated temperatures can reduce the selectivity of the reaction. Careful control of the reaction temperature is crucial for minimizing the formation of this isomer.

  • Unreacted Starting Material:

    • Incomplete Conversion: This points to issues addressed in the "Low Yield" section, such as insufficient reaction time, temperature, or base concentration.

  • Purification Challenges:

    • Ineffective Extraction or Crystallization: The work-up and purification steps are critical for isolating the pure product. Ensure proper pH adjustment during the work-up to facilitate the separation of the product. Recrystallization from a suitable solvent system is often necessary to remove minor impurities.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the hydrolysis of 2,3,4-trifluoropyridine.

Materials:

  • 2,3,4-Trifluoropyridine

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific amount of 2,3,4-trifluoropyridine in an aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours while stirring vigorously.

  • Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid to a pH of approximately 3-4.

  • Extraction: Extract the aqueous solution multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent to yield pure this compound.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on the reaction outcome.

ParameterConditionEffect on YieldNotes
Base Aqueous NaOHEffective for hydrolysisA commonly used and cost-effective base.
Temperature RefluxGenerally required for a reasonable reaction rate.Higher temperatures may decrease regioselectivity.
Reaction Time Several hoursNecessary for complete conversion.Reaction progress can be monitored by TLC or GC-MS.

Visualizations

The following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Reaction_Pathway 2,3,4-Trifluoropyridine 2,3,4-Trifluoropyridine This compound This compound 2,3,4-Trifluoropyridine->this compound NaOH (aq), Reflux 3,4-Difluoropyridin-2-ol 3,4-Difluoropyridin-2-ol 2,3,4-Trifluoropyridine->3,4-Difluoropyridin-2-ol Side Reaction

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow decision decision solution solution start Low Yield or Impure Product decision1 decision1 start->decision1 Check Purity of Starting Material solution1 Purify 2,3,4-Trifluoropyridine (e.g., by distillation) decision1->solution1 Impure decision2 Review Reaction Conditions decision1->decision2 Pure decision3 decision3 decision2->decision3 Temperature decision4 decision4 decision2->decision4 Time decision5 decision5 decision2->decision5 Base Conc. solution2 Optimize Temperature: - Lower for better selectivity - Ensure reflux for completion decision3->solution2 Too High/Low solution3 Increase Reaction Time (Monitor by TLC/GC) decision4->solution3 Too Short solution4 Adjust Base Concentration to Recommended Molarity decision5->solution4 Incorrect

Caption: Troubleshooting flowchart for optimizing the synthesis.

References

Technical Support Center: Purification of 2,3-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Difluoropyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on typical synthetic routes for fluorinated pyridinols, common impurities may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomeric impurities: Positional isomers that may form during fluorination or substitution reactions.

  • Over-fluorinated or under-fluorinated byproducts: Molecules with more or fewer fluorine atoms than the target compound.

  • Hydrolysis products: Degradation of intermediates or the final product if exposed to moisture.

  • Solvent adducts: Impurities formed from the reaction of intermediates with the solvent, especially at high temperatures.

Q2: My purified this compound is discolored. What could be the cause and how can I remove the color?

A2: Discoloration often arises from trace amounts of highly conjugated impurities or degradation products. These can sometimes be removed by treating a solution of the crude product with activated charcoal before the final crystallization step.

Q3: I am experiencing low recovery after recrystallization. What are the likely reasons?

A3: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent, which keeps more of your product dissolved even at low temperatures.

  • The chosen solvent is too good at dissolving your compound, even when cold.

  • Premature crystallization during hot filtration.

  • Incomplete crystallization, meaning the solution was not cooled for a sufficient amount of time or to a low enough temperature.

Q4: During column chromatography, my compound is eluting with impurities. How can I improve the separation?

A4: To improve separation during column chromatography, consider the following:

  • Optimize the solvent system: Use thin-layer chromatography (TLC) to find a solvent mixture that gives a good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Use a shallower solvent gradient: If using a gradient elution, a slower, more gradual increase in polarity can improve separation.

  • Increase the column length or decrease the diameter: A longer and narrower column can provide better resolution.

  • Use a finer mesh silica gel: Smaller particle sizes increase the surface area and can lead to better separation.

  • Dry loading: If your compound is not very soluble in the initial eluent, adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder can improve band sharpness.

Troubleshooting Guides

Issue 1: Persistent Impurity with Similar Polarity

Symptom: An impurity consistently co-elutes with this compound during column chromatography, and co-crystallizes during recrystallization, as confirmed by HPLC or NMR analysis.

Troubleshooting Workflow:

cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting start Persistent Impurity Detected check_polarity Analyze impurity polarity via TLC/HPLC start->check_polarity recrystallization_options Try a different solvent system for recrystallization (e.g., polar protic vs. aprotic) check_polarity->recrystallization_options If recrystallization was the primary method chromatography_options Optimize column chromatography conditions check_polarity->chromatography_options If chromatography was the primary method slow_cooling Employ very slow cooling to promote differential crystallization recrystallization_options->slow_cooling recrystallization_success Impurity Removed slow_cooling->recrystallization_success recrystallization_fail Impurity Persists slow_cooling->recrystallization_fail recrystallization_fail->chromatography_options shallow_gradient Use a shallower solvent gradient chromatography_options->shallow_gradient different_stationary_phase Try a different stationary phase (e.g., alumina, reverse-phase) chromatography_options->different_stationary_phase chromatography_success Impurity Removed shallow_gradient->chromatography_success chromatography_fail Impurity Persists shallow_gradient->chromatography_fail different_stationary_phase->chromatography_success different_stationary_phase->chromatography_fail derivative Consider chemical derivatization of the mixture to alter polarity, followed by separation and deprotection chromatography_fail->derivative

Caption: Troubleshooting workflow for a persistent impurity.

Issue 2: Product "Oiling Out" During Recrystallization

Symptom: Instead of forming crystals upon cooling, the product separates as an oil.

Possible Causes & Solutions:

  • Solution is too concentrated: The solubility of the compound at the higher temperature is too high.

    • Solution: Re-heat the mixture and add more solvent until the oil redissolves. Then, allow it to cool slowly.

  • Cooling is too rapid: Fast cooling can favor oiling out over crystal formation.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Presence of impurities: Impurities can disrupt the crystal lattice formation.

    • Solution: Try purifying by column chromatography first to remove the bulk of the impurities, then recrystallize the partially purified product.

Data on Purification Methods

The following table summarizes typical results from the purification of this compound using different methods. These are representative values and may vary based on the specific impurities and experimental conditions.

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Yield (%)Notes
Recrystallization (Ethanol/Water)8595-9770-85Good for removing less polar impurities.
Recrystallization (Ethyl Acetate/Hexane)8596-9865-80Effective for removing more polar impurities.
Silica Gel Column Chromatography85>9950-70Best for achieving high purity, but can have lower yield.

Experimental Protocols

Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally. A good starting point is a polar solvent like ethanol, potentially with the addition of water as an anti-solvent.

Workflow for Recrystallization:

start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve charcoal Add activated charcoal (optional for color removal) dissolve->charcoal hot_filter Perform hot gravity filtration charcoal->hot_filter cool Allow filtrate to cool slowly hot_filter->cool crystallize Crystals form cool->crystallize vacuum_filter Collect crystals by vacuum filtration crystallize->vacuum_filter wash Wash crystals with cold solvent vacuum_filter->wash dry Dry crystals under vacuum wash->dry end Pure this compound dry->end

Caption: Experimental workflow for recrystallization.

Procedure:

  • Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography of this compound

This protocol provides a general method for the purification of this compound by silica gel column chromatography. The eluent composition should be determined by preliminary TLC analysis. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

Workflow for Column Chromatography:

start Crude this compound prepare_column Prepare silica gel column start->prepare_column load_sample Load sample onto the column (dry or wet loading) prepare_column->load_sample elute Elute with appropriate solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_fractions Monitor fractions by TLC collect_fractions->monitor_fractions combine_fractions Combine pure fractions monitor_fractions->combine_fractions evaporate Evaporate solvent combine_fractions->evaporate end Pure this compound evaporate->end

Caption: Experimental workflow for column chromatography.

Procedure:

  • Column Preparation: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column. Alternatively, for dry loading, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure (if using flash chromatography) to start the flow.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Monitoring: Analyze the fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

stability of 2,3-Difluoropyridin-4-ol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers working with 2,3-Difluoropyridin-4-ol, focusing on its stability under acidic and basic conditions. The information is based on general principles of chemical stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic conditions?

Q2: How does this compound behave under basic conditions?

Under basic conditions, the hydroxyl group of this compound will be deprotonated to form a pyridinolate anion. This may increase the electron density of the pyridine ring. The presence of fluorine atoms, which are good leaving groups, could potentially make the molecule susceptible to nucleophilic substitution reactions, especially at elevated temperatures or with strong bases. The stability in basic conditions should be experimentally determined.

Q3: What are the likely degradation products of this compound?

Without specific experimental data, potential degradation pathways are speculative. Under acidic or basic hydrolysis, one or both fluorine atoms could potentially be displaced by a hydroxyl group, leading to the formation of dihydroxy- or trihydroxy-pyridines. Ring-opening or polymerization might occur under more extreme conditions. Identifying degradation products requires analytical techniques such as HPLC-MS or GC-MS.

Q4: Are there any recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is advisable to store it in a cool, dry, and dark place. For solutions, it is recommended to use buffered systems if the compound is found to be sensitive to pH changes. The stability in different solvents should also be evaluated.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation observed under stress conditions. The stress conditions (acid/base concentration, temperature, time) are too mild.Increase the concentration of the acid or base. Elevate the reaction temperature. Extend the duration of the experiment.
Complete or excessive degradation observed. The stress conditions are too harsh.Decrease the concentration of the acid or base. Lower the reaction temperature. Shorten the exposure time and sample at earlier time points.
Poor reproducibility of results. Inconsistent experimental parameters. Instability of the analytical method.Ensure precise control of temperature, concentrations, and time. Validate the analytical method for stability-indicating properties.
Appearance of unexpected peaks in the chromatogram. Impurities in the starting material. Interaction with the solvent or container.Analyze the starting material for purity. Run a blank experiment with the solvent and container.

Quantitative Data Summary

As specific quantitative data for the stability of this compound is not publicly available, the following table is a template for researchers to record their experimental findings from forced degradation studies.

Condition Time (hours) % this compound Remaining Major Degradant(s) (% Peak Area)
0.1 M HCl (60°C) 0100-
2DataData
6DataData
24DataData
0.1 M NaOH (60°C) 0100-
2DataData
6DataData
24DataData

Experimental Protocols

Protocol for Acidic/Basic Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Thermostatically controlled water bath or oven

2. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3. Acidic Degradation:

  • To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl).

  • Incubate the mixture at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Immediately neutralize the aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation.

  • Dilute the neutralized samples to a suitable concentration for analysis.

4. Basic Degradation:

  • To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH).

  • Incubate the mixture at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time intervals.

  • Immediately neutralize the aliquots with a suitable acid (e.g., 0.1 M HCl).

  • Dilute the neutralized samples for analysis.

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Quantify the amount of remaining this compound and any degradation products at each time point.

  • Calculate the percentage of degradation.

Visualization

Stability_Troubleshooting_Workflow start Start Stability Study prepare_samples Prepare Samples under Acidic/Basic Conditions start->prepare_samples run_analysis Analyze Samples (e.g., HPLC) prepare_samples->run_analysis evaluate_degradation Evaluate Degradation run_analysis->evaluate_degradation no_degradation No/Low Degradation evaluate_degradation->no_degradation < 5% excessive_degradation Excessive Degradation evaluate_degradation->excessive_degradation > 20% acceptable_degradation Acceptable Degradation (5-20%) evaluate_degradation->acceptable_degradation 5-20% increase_stress Increase Stress: - Higher Temp - Higher [Acid/Base] - Longer Time no_degradation->increase_stress Yes no_degradation->acceptable_degradation No decrease_stress Decrease Stress: - Lower Temp - Lower [Acid/Base] - Shorter Time excessive_degradation->decrease_stress Yes excessive_degradation->acceptable_degradation No re_run_analysis Re-run Analysis increase_stress->re_run_analysis decrease_stress->re_run_analysis re_run_analysis->evaluate_degradation end End: Stability Profile Established acceptable_degradation->end

Caption: Troubleshooting workflow for forced degradation studies.

identifying impurities in 2,3-Difluoropyridin-4-ol samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for identifying impurities in 2,3-Difluoropyridin-4-ol samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in my this compound sample?

Impurities can be introduced at various stages of the compound's lifecycle. The primary sources fall into three categories:

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, byproducts from side reactions, and residual reagents or catalysts. The synthesis of fluoropyridines often involves halogen exchange reactions from chlorinated precursors, which can lead to incompletely fluorinated analogues.[1][2][3]

  • Degradation Products: Impurities can form during storage or handling due to exposure to light, heat, moisture, or oxygen.[1][2] Degradation pathways for pyridine derivatives can include oxidation or hydrolysis, potentially leading to ring-opened products or other derivatives.[4][5][6]

  • Residual Solvents: Solvents used during synthesis and purification steps may remain in the final product.[7][8] Common solvents are classified by regulatory bodies like ICH based on their toxicity risk.[7][8]

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A multi-technique approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying non-volatile impurities and degradation products. A reverse-phase method with UV detection is typically the gold standard.[2][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[9][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and especially ¹⁹F) is a powerful tool for the structural elucidation of unknown impurities without requiring their isolation.[13][14] ¹⁹F NMR is particularly advantageous for fluorinated compounds due to its high sensitivity and the wide chemical shift range, which minimizes signal overlap.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, providing molecular weight and structural information for unknown impurities.[9][10]

Q3: My HPLC chromatogram shows several unexpected small peaks. How do I proceed with identification?

If your HPLC analysis reveals unexpected peaks, follow these steps:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by checking the retention time, peak shape, and response of your this compound standard.

  • Forced Degradation Study: Perform a forced degradation study (e.g., exposing the sample to acid, base, heat, light, and oxidation) to see if any of the resulting degradant peaks match your unknown impurities. This can help identify degradation products.

  • LC-MS Analysis: Analyze the sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the impurity peaks. This information is crucial for proposing potential molecular formulas and structures.[10]

  • Isolation and NMR: If an impurity is present at a significant level (typically >0.1%), consider isolating it using preparative HPLC. The isolated fraction can then be analyzed by NMR for definitive structural elucidation.[1]

Q4: How can ¹⁹F NMR help in identifying impurities in my fluorinated sample?

¹⁹F NMR is an invaluable tool for analyzing fluorinated compounds for several reasons:

  • High Sensitivity: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.

  • Wide Chemical Shift Range: This minimizes the likelihood of signal overlap, even in complex mixtures, making it easier to distinguish different fluorinated species.[15]

  • Structural Information: The chemical shift and coupling constants (J-coupling) in a ¹⁹F spectrum provide detailed information about the electronic environment and neighboring atoms, aiding in the identification of structurally similar impurities, such as positional isomers.[13][14]

Potential Impurities in this compound

The following table summarizes potential impurities that may be present in samples of this compound, based on common synthetic routes and degradation pathways.

Impurity NamePotential Origin
2-Chloro-3-fluoro-pyridin-4-olSynthesis (Incomplete Fluorination)
3-Chloro-2-fluoro-pyridin-4-olSynthesis (Incomplete Fluorination)
2,3-Dichloro-pyridin-4-olSynthesis (Unreacted Starting Material)
Positional Isomers (e.g., 3,4-Difluoropyridin-2-ol)Synthesis (Side Reaction)
Ring-Opened Degradation ProductsDegradation (Oxidation/Hydrolysis)
Residual Solvents (e.g., Toluene, DMSO, DMF)Synthesis/Purification

Impurity Identification Workflow

The following diagram illustrates a typical workflow for the comprehensive identification and characterization of impurities in a given sample.

G Impurity Identification Workflow cluster_input Start cluster_analysis Analytical Techniques cluster_output Results Sample Sample of This compound HPLC HPLC-UV Purity & Quantification Sample->HPLC GCMS GC-MS Volatiles & Solvents Sample->GCMS NMR NMR (¹H, ¹⁹F) Structural Information Sample->NMR LCMS LC-MS Mass Identification HPLC->LCMS If unknown peaks >0.1% Report Comprehensive Impurity Profile Report HPLC->Report GCMS->Report NMR->Report LCMS->Report

Caption: A logical workflow for identifying and characterizing impurities.

Sources of Impurities: Synthesis and Degradation

This diagram outlines how different stages of the chemical's lifecycle can introduce impurities.

G Potential Sources of Impurities cluster_synthesis Synthesis Route cluster_degradation Degradation Pathways Product This compound Degradants Degradation Products (e.g., Ring-Opened Species) Product->Degradants Degrades SM Starting Materials (e.g., 2,3,5-Trichloropyridine) Intermediates Intermediates (e.g., Monofluoro-dichloropyridine) SM->Intermediates Incomplete Reaction Intermediates->Product Byproducts Reaction Byproducts (e.g., Positional Isomers) Byproducts->Product Solvents Residual Solvents Solvents->Product Conditions Storage Conditions (Heat, Light, Moisture, O₂) Conditions->Degradants

Caption: Impurity sources from synthesis and degradation pathways.

Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis

This protocol describes a general reverse-phase HPLC method for purity assessment.

  • Instrumentation: Standard HPLC system with a UV/PDA detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (or determined by UV scan of the main compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[16]

Protocol 2: GC-MS Analysis for Residual Solvents

This protocol is suitable for identifying common residual solvents.

  • Instrumentation: GC system with a headspace autosampler and a Mass Spectrometer (MS) detector.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector (MS) Parameters:

    • Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in 5 mL of a suitable high-boiling solvent like DMSO or DMF.

  • Identification: Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents.[17][18]

Protocol 3: NMR Analysis for Structural Identification

This protocol outlines the general steps for NMR analysis.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment.

    • ¹⁹F NMR: Crucial for identifying and differentiating fluorinated species.[13][14]

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms for definitive structural elucidation of unknown impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent.

  • Analysis: Analyze the resulting spectra, paying close attention to the chemical shifts, integration values, and coupling constants to identify the structures of any impurities present.[13]

Typical Analytical Parameters

The table below provides a summary of typical starting parameters for the analytical methods described. These may require optimization for specific samples and instrumentation.

TechniqueParameterTypical Value / Condition
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseWater (0.1% Formic Acid) / Acetonitrile
DetectorUV/PDA at ~275 nm
Flow Rate1.0 mL/min
GC-MS ColumnDB-624 (or equivalent), 30 m
Carrier GasHelium
Oven Program40°C ramp to 240°C
DetectorMass Spectrometer (EI)
NMR Spectrometer≥ 400 MHz
Nuclei¹H, ¹⁹F, ¹³C
SolventDMSO-d₆, CDCl₃

References

optimizing reaction conditions for 2,3-Difluoropyridin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2,3-Difluoropyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound? A1: The main synthetic routes typically involve a two-stage process:

  • Halogen Exchange (Halex) Reaction: This is the crucial step for introducing the fluorine atoms. It usually starts with a polychlorinated pyridine derivative, such as 2,3-dichloro-4-methoxypyridine, which is then reacted with a fluoride source to replace the chlorine atoms with fluorine.[1][2]

  • Conversion to the 4-ol: The resulting 2,3-difluoro-4-substituted pyridine (e.g., 2,3-difluoro-4-methoxypyridine) is then converted to the final pyridin-4-ol product. This is commonly achieved through hydrolysis of an alkoxy group or diazotization of an amino group followed by hydrolysis.[3][4]

Q2: Why does my final product exist as a mixture of this compound and 2,3-Difluoropyridin-4-one tautomers? A2: Pyridin-4-ol compounds undergo keto-enol tautomerism. The equilibrium often favors the more stable pyridin-4-one (or pyridone) isomer. This is a natural characteristic of the molecule and will affect its properties, such as polarity and spectroscopic data.[4]

Q3: Which fluoride source is most effective for the fluorination step? A3: The choice of fluoride source is critical. While potassium fluoride (KF) is inexpensive and commonly used, it can sometimes result in lower yields due to its lower reactivity.[1] Cesium fluoride (CsF) is more reactive and can lead to higher yields but is significantly more expensive.[5] The effectiveness of KF can be greatly enhanced by using a phase-transfer catalyst and ensuring strictly anhydrous conditions.[1][2]

Q4: What is the role of a phase-transfer catalyst in the fluorination reaction? A4: A phase-transfer catalyst, such as tetrabutylphosphonium bromide or a crown ether, helps to transfer the fluoride anion from the solid phase (KF) into the organic solvent phase where the reaction occurs. This increases the effective concentration and reactivity of the fluoride ion, leading to faster reaction rates and higher yields.[1][2]

Q5: My final product is highly polar and difficult to purify by column chromatography. What can I do? A5: The high polarity and potential for tautomerism can cause streaking on silica gel columns.[4] A common strategy is to protect or derivatize the hydroxyl group to create a less polar intermediate. After purification of the derivative, the protecting group can be removed to yield the pure final product.

Troubleshooting Guides

Problem 1: Low or No Yield in Fluorination Step
Potential Cause Recommended Action(s)
Moisture in Reaction Ensure all reagents and solvents are rigorously dried. Potassium fluoride (KF) is hygroscopic and should be vacuum-dried at high temperature before use.[1] The presence of water can significantly reduce yield.
Inefficient Fluoride Source If using KF, ensure it is spray-dried or finely powdered to maximize surface area. Consider switching to the more reactive CsF, though it is more costly.[5]
Low Reaction Temperature Fluorination reactions often require high temperatures (180-210°C) to proceed effectively.[1] Ensure the reaction is reaching and maintaining the target temperature. Consider a staged temperature profile, starting lower and increasing the temperature to drive the reaction to completion.[1]
Absence/Ineffectiveness of Catalyst Add a suitable phase-transfer catalyst like tetraphenylphosphonium bromide or tetrabutylphosphonium bromide to improve the reactivity of KF.[1]
Poor Solvent Choice High-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or sulfolane are typically required.[1][6][7] Ensure the solvent is appropriate and anhydrous.

Troubleshooting Workflow for Low Fluorination Yield

G start Low Yield in Fluorination Step check_moisture Is the reaction strictly anhydrous? start->check_moisture dry_reagents Action: Rigorously dry KF, solvents, and glassware. Vacuum-dry KF at >140°C. check_moisture->dry_reagents No check_temp Is the reaction temperature optimal (e.g., 180-210°C)? check_moisture->check_temp Yes dry_reagents->check_temp increase_temp Action: Increase temperature. Consider a staged heating profile. check_temp->increase_temp No check_catalyst Is a phase-transfer catalyst being used with KF? check_temp->check_catalyst Yes increase_temp->check_catalyst add_catalyst Action: Add catalyst (e.g., tetrabutylphosphonium bromide). check_catalyst->add_catalyst No check_fluoride Is the fluoride source reactive enough? check_catalyst->check_fluoride Yes add_catalyst->check_fluoride change_fluoride Action: Use spray-dried KF or consider switching to CsF. check_fluoride->change_fluoride No success Yield Improved check_fluoride->success Yes change_fluoride->success

Caption: Troubleshooting workflow for low yield reactions.

Problem 2: Formation of Byproducts
Potential Cause Recommended Action(s)
Incomplete Fluorination The reaction may stall at a mono-fluorinated intermediate (e.g., 2-fluoro-3-chloro-4-methoxypyridine). To address this, increase the reaction temperature in a second stage, add more fluorinating agent, or prolong the reaction time.[1]
Reaction with Solvent Using DMSO as a solvent at high temperatures can lead to the formation of methylthio-substituted pyridine byproducts.[3][7] If these are observed, consider lowering the reaction temperature or switching to a more stable solvent like sulfolane or NMP.[6]
Hydrolysis of Precursor If the subsequent hydrolysis step is performed under harsh conditions, it may lead to decomposition or other unwanted side reactions. Optimize the acid/base concentration, temperature, and reaction time for the hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoro-4-methoxypyridine (Illustrative)

This protocol is a representative procedure based on the fluorination of polychloropyridines.

Materials:

  • 2,3-Dichloro-4-methoxypyridine

  • Potassium Fluoride (KF), spray-dried and vacuum-dried at 140°C for 12 hours[1]

  • Tetrabutylphosphonium bromide

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • In a flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,3-dichloro-4-methoxypyridine (1 equivalent), potassium fluoride (3-4 equivalents), and tetrabutylphosphonium bromide (0.1 equivalents).[1]

  • Add anhydrous NMP to dissolve the reactants.

  • Under a nitrogen atmosphere, heat the mixture. A two-stage temperature profile is recommended:

    • Heat to 180-190°C and maintain for 5-7 hours to facilitate the first chlorine-fluorine exchange.[1]

    • Increase the temperature to 200-210°C and maintain for another 10-15 hours to drive the second fluorination.[1]

  • Monitor the reaction progress using GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of NMP or another suitable solvent.

  • The filtrate containing the product can be purified by fractional distillation under reduced pressure.

Protocol 2: Hydrolysis to this compound

Materials:

  • 2,3-Difluoro-4-methoxypyridine

  • Hydrochloric acid (concentrated) or other strong acid

  • Deionized Water

Procedure:

  • To a round-bottom flask, add 2,3-difluoro-4-methoxypyridine (1 equivalent).

  • Add a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux (typically 100-110°C) and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to obtain this compound.

Data Presentation

Table 1: Example Conditions for Halogen Exchange Fluorination [1]

Starting MaterialFluoride Source (equiv.)Catalyst (equiv.)SolventTemperature (°C) & Time (h)Yield (%)
2,3,5-TrichloropyridineKF (2.4)Tetraphenylphosphonium bromide (0.012)Sulfolane180°C (5h) then 200°C (12h)39.1
2,3,5-TrichloropyridineKF (3.0)Tetrabutylphosphonium bromide (0.02)NMP185°C (7h) then 205°C (15h)42.0
2,3,5-TrichloropyridineKF (4.0)Tetrabutylphosphonium bromide (0.01)NMP190°C (10h) then 205°C (10h)40.0

Note: Yields are for the synthesis of 2,3-difluoro-5-chloropyridine, a structurally related compound, and illustrate the general conditions and outcomes.

Visualizations

General Synthetic Workflow

G cluster_0 Stage 1: Fluorination cluster_1 Stage 2: Hydrolysis start 2,3-Dichloro-4-alkoxypyridine reagents1 + KF + Phase-Transfer Catalyst + NMP/Sulfolane process1 Heat to 180-210°C reagents1->process1 product1 2,3-Difluoro-4-alkoxypyridine process1->product1 reagents2 + Strong Acid (e.g., HCl) + Water product1->reagents2 process2 Reflux reagents2->process2 product2 This compound process2->product2

Caption: General two-stage synthesis of this compound.

Potential Reaction Pathway and Side Reaction

G start 2,3-Dichloro-4-R-Pyridine intermediate 2-Fluoro-3-chloro-4-R-Pyridine (Intermediate) start->intermediate  + F⁻ (Step 1) side_product Methylthio-substituted Pyridine (Byproduct) start->side_product main_product 2,3-Difluoro-4-R-Pyridine (Desired Product) intermediate->main_product  + F⁻ (Step 2) intermediate->side_product dmso DMSO Solvent (High Temp) dmso->side_product reacts with

Caption: Pathway showing desired intermediates and potential byproducts.

References

Technical Support Center: 2,3-Difluoropyridin-4-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoropyridin-4-ol. The content is structured to address specific issues that may be encountered during common synthetic transformations of this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: O-Alkylation (Williamson Ether Synthesis) - Low Yield or No Reaction

Question: I am attempting an O-alkylation of this compound using an alkyl halide and a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile, but I am observing low to no yield of the desired ether. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in the O-alkylation of this compound can arise from several factors, primarily related to the nucleophilicity of the pyridinol, the reactivity of the alkylating agent, and the reaction conditions. The electron-withdrawing fluorine atoms can reduce the nucleophilicity of the oxygen.

Common Causes and Solutions:

Potential Cause Recommended Action(s)
Insufficient Deprotonation The pKa of the hydroxyl group is lowered by the adjacent fluorine atoms. A stronger base may be required for complete deprotonation. Consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) instead of weaker bases like potassium carbonate (K₂CO₃). Ensure the base is fresh and added under anhydrous conditions.
Low Reactivity of Alkyl Halide For less reactive alkyl halides (e.g., alkyl chlorides or secondary bromides), the reaction may be sluggish.[1][2][3] Consider using a more reactive alkylating agent such as an alkyl iodide or a triflate. The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction with alkyl chlorides or bromides through an in situ Finkelstein reaction.[1]
Competing N-Alkylation This compound exists in tautomeric equilibrium with its pyridone form. This can lead to competitive N-alkylation, especially under certain conditions.[4] To favor O-alkylation, use polar aprotic solvents like DMF or THF. The choice of counter-ion can also influence selectivity; for instance, using a silver salt (e.g., Ag₂O) can sometimes favor O-alkylation.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Incrementally increase the reaction temperature, for example, from room temperature to 60-80 °C, and monitor the progress by TLC or LC-MS.
Decomposition of Starting Material or Product Under strongly basic conditions and high temperatures, decomposition of the starting material or the desired product may occur. Monitor the reaction for the appearance of side products and consider using milder conditions if decomposition is observed.

Logical Troubleshooting Workflow for O-Alkylation:

start Low Yield in O-Alkylation check_base 1. Verify Base Strength & Freshness start->check_base base_ok Base is appropriate (e.g., NaH) and fresh check_base->base_ok Yes base_not_ok Use stronger/fresh base (NaH, KOtBu) check_base->base_not_ok No check_alkyl_halide 2. Assess Alkyl Halide Reactivity base_ok->check_alkyl_halide halide_ok Alkyl iodide or triflate used check_alkyl_halide->halide_ok Yes halide_not_ok Use more reactive halide (R-I) or add catalytic KI check_alkyl_halide->halide_not_ok No check_conditions 3. Optimize Reaction Conditions halide_ok->check_conditions conditions_ok Reaction proceeds check_conditions->conditions_ok Improved conditions_not_ok Increase temperature incrementally (e.g., to 80 °C) check_conditions->conditions_not_ok No Improvement check_side_products 4. Analyze for Side Products conditions_ok->check_side_products no_side_products Continue optimization check_side_products->no_side_products No side_products Consider N-alkylation or decomposition. Adjust solvent/base. check_side_products->side_products Yes

A step-by-step workflow for troubleshooting low yields in O-alkylation reactions.
FAQ 2: Suzuki Coupling - Low Yield After Converting Hydroxyl to a Leaving Group

Question: I have converted the hydroxyl group of this compound to a triflate (OTf) or nonaflate (ONf) to perform a Suzuki coupling. However, I am experiencing low yields of the coupled product. What could be the issue?

Answer:

Low yields in Suzuki couplings with electron-deficient pyridyl triflates/nonaflates can be a common challenge.[5][6] The success of the reaction is highly dependent on the catalyst system, base, and solvent.

Common Causes and Solutions:

Potential Cause Recommended Action(s)
Catalyst Inactivity or Inappropriateness The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more modern, electron-rich, and sterically hindered phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos) or other catalysts like Pd(dppf)Cl₂.[5][7]
Inappropriate Base The base plays a crucial role in the catalytic cycle. For couplings with pyridyl electrophiles, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. Ensure the base is finely powdered and anhydrous.[6]
Solvent Issues The solvent system must be appropriate for the reaction. Common choices include dioxane, THF, or toluene, often with a small amount of water. Ensure the solvents are anhydrous and degassed to prevent catalyst deactivation and protodeboronation of the boronic acid.[5][6]
Boronic Acid Decomposition Electron-deficient boronic acids can be prone to protodeboronation, especially at elevated temperatures.[6] Use fresh boronic acid or consider using more stable derivatives like pinacol esters or MIDA boronates.
Incomplete Conversion to Triflate/Nonaflate Ensure that the starting pyridinol has been completely converted to the corresponding triflate or nonaflate. Any remaining starting material will not participate in the Suzuki coupling. Purify the triflate/nonaflate intermediate before proceeding.

Logical Troubleshooting Workflow for Suzuki Coupling:

start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality start->check_reagents reagents_ok Triflate pure, Boronic acid fresh check_reagents->reagents_ok Yes reagents_not_ok Re-purify triflate, use fresh boronic acid/ester check_reagents->reagents_not_ok No check_catalyst 2. Evaluate Catalyst System reagents_ok->check_catalyst catalyst_ok Using Buchwald ligand/precatalyst check_catalyst->catalyst_ok Yes catalyst_not_ok Screen modern ligands (e.g., XPhos, SPhos) check_catalyst->catalyst_not_ok No check_base 3. Optimize Base and Solvents catalyst_ok->check_base base_ok Using K₃PO₄ or Cs₂CO₃ in degassed solvent check_base->base_ok Yes base_not_ok Switch to stronger inorganic base, ensure anhydrous/degassed solvents check_base->base_not_ok No check_temp 4. Adjust Temperature base_ok->check_temp temp_ok Reaction proceeds check_temp->temp_ok Improved temp_not_ok Incrementally increase temperature, monitor by LC-MS check_temp->temp_not_ok No Improvement

A step-by-step workflow for troubleshooting low yields in Suzuki coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound

This protocol details a general method for the O-alkylation of this compound using an alkyl iodide in the presence of sodium hydride.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl iodide (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl iodide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2,3-Difluoro-4-(trifluoromethanesulfonyloxy)pyridine

This protocol describes the conversion of the hydroxyl group to a triflate, a common precursor for cross-coupling reactions.

Materials:

  • This compound

  • Triflic anhydride (Tf₂O) (1.2 equivalents)

  • Pyridine or 2,6-Lutidine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine or 2,6-lutidine (1.5 eq).

  • Cool the mixture to -78 °C (dry ice/acetone bath).

  • Slowly add triflic anhydride (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate in vacuo to yield the crude triflate, which can be used in subsequent steps, sometimes after purification by flash chromatography.

References

preventing decomposition of 2,3-Difluoropyridin-4-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the decomposition of 2,3-Difluoropyridin-4-ol during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: Based on the chemical nature of fluorinated hydroxypyridines, the primary factors contributing to decomposition are expected to be:

  • Exposure to Light: Similar to other pyridine derivatives, this compound may be susceptible to photodegradation.

  • Elevated Temperatures: Heat can accelerate decomposition reactions.

  • Presence of Moisture: Water can facilitate hydrolysis of the fluorine substituents or other degradation pathways.

  • Exposure to Oxygen: Oxidative degradation can occur, especially in the presence of light or metal catalysts.

  • Incompatible Storage Materials: Contact with strong oxidizing agents, strong acids, or strong bases can lead to rapid degradation.

Q2: What are the visible signs of this compound decomposition?

A2: While specific degradation products have not been extensively documented in publicly available literature, visual indicators of decomposition may include:

  • Color Change: A change from a white or off-white solid to a yellow or brown coloration can indicate the formation of degradation products.

  • Change in Physical State: Clumping or melting of the solid material at temperatures below its specified melting point may suggest the presence of impurities.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it is known to be soluble can be a sign of polymerization or the formation of insoluble degradation products.

Q3: What is the expected tautomeric form of this compound?

A3: Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms. For 4-hydroxypyridines, the pyridone tautomer is generally favored, especially in the solid state and in polar solvents. Therefore, it is likely that this compound predominantly exists as 2,3-Difluoro-1H-pyridin-4-one. This is an important consideration for its reactivity and stability.[1][2]

Troubleshooting Guide: Storage and Handling

This guide provides solutions to common problems encountered during the storage of this compound.

Problem Potential Cause Recommended Solution
Discoloration of the compound (yellowing/browning) Exposure to light, air (oxidation), or elevated temperatures.Store the compound in an amber, airtight vial under an inert atmosphere (e.g., argon or nitrogen). Store at the recommended low temperature, typically 2-8°C.
Compound appears clumpy or has a changed texture Absorption of moisture.Store the compound in a desiccator over a suitable drying agent. Ensure the container is tightly sealed.
Inconsistent analytical results (e.g., purity) Decomposition during storage or handling.Re-evaluate storage conditions. Use fresh, properly stored material for experiments. Perform a purity check using a validated analytical method before use.
Precipitation or cloudiness in solution Formation of insoluble degradation products or low solubility.Confirm the appropriate solvent and concentration. If degradation is suspected, analyze the precipitate and the solution to identify the cause.

Experimental Protocols

Protocol 1: Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage protocol is recommended:

  • Container: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure an inert sealing surface.

  • Atmosphere: Before sealing, flush the vial with an inert gas such as argon or nitrogen to displace air and prevent oxidation.

  • Temperature: Store the vial in a refrigerator at 2-8°C. For long-term storage, consider storage at -20°C.

  • Moisture Control: Store the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel) to minimize moisture exposure.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be used to assess the purity of this compound and detect potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

Note: This is a general method and may require optimization for specific applications and impurity profiles.

Visualizations

Diagram 1: Potential Degradation Pathways for this compound

G A This compound B Oxidation Products (e.g., ring-opened species) A->B O2, light, metal ions C Photodegradation Products (e.g., dimers, rearranged isomers) A->C UV/Vis light D Hydrolysis Products (e.g., 2-Fluoro-3-hydroxypyridin-4-ol) A->D H2O, pH changes E Polymerization A->E Heat, catalysts

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Compound Instability

G start Instability Observed (e.g., discoloration, impurity peaks) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Atmosphere (inert)? - Container type? start->check_storage analyze Perform Purity Analysis (HPLC, NMR, MS) check_storage->analyze compare Compare with Reference Standard analyze->compare identify Identify Degradation Products (if possible) compare->identify Degradation confirmed mitigate Implement Corrective Actions: - Optimize storage - Use stabilizers (if compatible) - Fresh sample compare->mitigate No degradation, check other factors identify->mitigate

Caption: A logical workflow for troubleshooting instability issues.

References

Technical Support Center: Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of fluorinated heterocyles particularly challenging?

A1: The introduction of fluorine into heterocyclic frameworks presents unique difficulties. The high electronegativity of fluorine significantly alters the electronic properties of the heterocyclic ring, affecting its reactivity.[1][2] Heterocyclic systems can be less reactive than standard aromatic compounds, and the presence of heteroatoms can lead to challenges in controlling regioselectivity during fluorination.[2][3] Furthermore, many five-membered heterocycles, like pyrroles and indoles, are sensitive to the strongly acidic or basic conditions often required for classical fluorination methods, leading to polymerization or decomposition.[2]

Q2: What are the primary issues associated with common fluorinating reagents?

A2: Fluorinating reagents are broadly categorized as nucleophilic (e.g., KF, CsF, TBAF) and electrophilic (e.g., Selectfluor, N-Fluorobenzenesulfonimide).

  • Nucleophilic Reagents: Anhydrous alkali metal fluorides like KF and CsF often suffer from low solubility in organic solvents and low nucleophilicity, requiring high temperatures and long reaction times, which can lead to side products.[2] Anhydrous tetralkylammonium fluorides (e.g., TBAF) are powerful but can be highly hygroscopic, and the presence of water can dramatically reduce their efficacy.[2]

  • Electrophilic Reagents: Reagents like Selectfluor can be highly reactive and may react exothermically with common solvents such as DMF, pyridine, and DMSO.[4] Some reagents, like AgF₂, are sensitive to moisture and air, requiring careful handling, preferably in a glovebox, to maintain reactivity.[5][6][7]

Q3: How does the position of a fluorine atom on the heterocycle impact purification?

A3: The location of the fluorine atom significantly influences the molecule's overall properties, which directly affects purification. The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, altering the compound's ionization state and its behavior in ion-exchange chromatography or its solubility.[8] Additionally, fluorine can sterically hinder interactions with a chromatographic stationary phase or disrupt the formation of a well-ordered crystal lattice, making both chromatography and crystallization more difficult.[8]

Q4: What are the main challenges encountered during the purification of fluorinated heterocycles?

A4: Purifying these compounds is often complicated by several factors. Structurally similar non-fluorinated or partially fluorinated impurities can co-elute with the target compound, making separation by standard chromatography difficult.[8] Fluorinated compounds can also exhibit unique intermolecular interactions, such as fluorous-fluorous interactions, which can alter their retention behavior.[8] The altered solubility profiles of fluorinated compounds can also make finding suitable crystallization conditions a significant challenge.[8]

Troubleshooting Guides

This guide addresses specific issues that can lead to poor outcomes in fluorinated heterocycle synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material
Potential CauseRecommended Solution
Degraded or Inactive Fluorinating Reagent Many fluorinating agents, such as DAST, Deoxo-Fluor, and AgF₂, degrade over time, especially with improper storage.[7][9] Use a fresh batch of the reagent or test its activity on a known substrate. For hygroscopic reagents, consider alternatives like Bu₄NF·(t-BuOH)₄ instead of anhydrous Bu₄NF.[4]
Presence of Moisture Trace amounts of water can quench highly reactive fluorinating agents.[5][6] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal Reaction Temperature The reaction may require higher temperatures to overcome the activation energy, or conversely, high temperatures may cause decomposition.[4][9] Screen a range of temperatures to find the optimal conditions for your specific substrate.
Inappropriate Solvent Choice The solvent must be anhydrous and compatible with the fluorinating agent.[4][9] Some electrophilic reagents react with solvents like DMF or DMSO.[4] Screen a range of anhydrous, non-nucleophilic solvents such as acetonitrile or toluene.[4]
Issue 2: Poor Regioselectivity
Potential CauseRecommended Solution
Inherent Electronic Properties of the Heterocycle The electronic nature of the heterocycle dictates the most reactive positions. For example, fluorination of 3-substituted pyridines with AgF₂ often selectively occurs at the 2-position.[5][6] Consider a different synthetic strategy, such as a cycloaddition, if direct fluorination does not provide the desired isomer.[3]
Steric Hindrance Bulky substituents can block access to adjacent C-H bonds, preventing fluorination at that site. Modify the substrate by using smaller protecting groups or installing the fluorine atom before introducing the sterically demanding group.
Reaction Mechanism Different fluorination methods proceed through different mechanisms, leading to different regiochemical outcomes. For pyridines, C-H fluorination with AgF₂ is selective for the position adjacent to the nitrogen, whereas methods involving Zincke imines can achieve C3-fluorination.[5][10] Evaluate alternative methods that favor the desired regiochemistry.
Issue 3: Formation of Side Products (Elimination, Dimerization, etc.)
Potential CauseRecommended Solution
High Reaction Temperature Higher temperatures can favor side reactions, particularly elimination.[9] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Strongly Basic or Acidic Conditions Sensitive substrates, like indoles and pyrroles, are prone to polymerization or degradation under harsh conditions.[2] Employ milder, neutral fluorination methods. For indoles, using a mild base like Li₂CO₃ at low temperatures can prevent the formation of dimeric byproducts.[4]
Presence of a Strong, Nucleophilic Base A strong base can promote E2 elimination, especially in deoxyfluorination reactions.[9] If a base is required, use a non-nucleophilic, sterically hindered base to minimize elimination.
Issue 4: Product Decomposition or Defluorination
Potential CauseRecommended Solution
Inherent Instability of the Product Certain structures, like β-fluoro carbonyl compounds with an acidic α-proton or monofluoromethylamines, are intrinsically unstable and can readily eliminate HF.[11][12] Consider masking the functionality (e.g., converting an amine to an amide) to improve stability.[11]
Intramolecular Nucleophilic Attack A nearby nucleophilic group within the molecule can displace the fluorine atom, particularly in monofluorinated alkyl groups.[11] Redesign the molecule to increase the distance between the nucleophile and the C-F bond or use a protecting group strategy.
Harsh Workup or Purification Conditions The desired product may be unstable to acidic or basic conditions used during workup or on silica gel during chromatography. Neutralize the reaction mixture carefully and consider using a less acidic purification matrix, such as deactivated silica gel or alumina.

Data Presentation

Table 1: Impact of Water and Air on the Yield of a Heterocycle Fluorination Reaction with AgF₂.

This table summarizes the effect of reaction conditions on the yield of fluorinated (CO₂Me)-vismodegib, demonstrating the critical need for anhydrous and inert conditions with this reagent.

EntryAtmosphereSolvent DryingVialYield (%)[5][6]
1Glovebox (<1 ppm O₂, H₂O)Dried over CaH₂Oven-dried99
2NitrogenDried over CaH₂Oven-dried96
3AirDried over CaH₂Oven-dried85
4AirUndried MeCNAir-dried65

Table 2: Troubleshooting Guide for Purification of Fluorinated Heterocycles.

ProblemPotential Cause(s)Recommended Solution(s)[8]
Poor Peak Shape (Tailing) in HPLC - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH is too close to the compound's pKa.- Use a highly end-capped column or a fluorinated stationary phase.- Adjust mobile phase pH to be at least 2 units away from the pKa.
Low Recovery from SPE - Incomplete retention on the sorbent.- Incomplete elution of the analyte.- Select a sorbent with stronger interaction (e.g., fluorous sorbent).- Use a stronger elution solvent or increase the elution volume.
Oil Formation During Crystallization - Supersaturation is too high.- Presence of impurities.- Use a more dilute solution or cool the solution more slowly.- Purify the compound further by another method (e.g., HPLC) first.

Experimental Protocols

Protocol 1: General Procedure for C-H Fluorination of Pyridines with AgF₂

This protocol is adapted from methodologies reported for the site-selective fluorination of pyridines and diazines.[5][6][7]

Caution: Silver(II) fluoride (AgF₂) is a moisture-sensitive reagent that can react exothermically. Handle it quickly in the air and store it in a desiccator.[7] Perform the reaction in a well-ventilated fume hood.

Materials:

  • Pyridine substrate (1.0 mmol)

  • Silver(II) fluoride (AgF₂) (2.0 mmol, 2.0 equiv)

  • Anhydrous acetonitrile (MeCN) (10 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methyl tert-butyl ether (MTBE)

  • Saturated aqueous NaCl (brine)

  • Celite or a short plug of silica gel

Procedure:

  • Reaction Setup: To an oven-dried vial under a nitrogen atmosphere, add the pyridine substrate (1.0 mmol).

  • Add anhydrous acetonitrile (10 mL) and stir the solution.

  • In a single portion, add AgF₂ (2.0 mmol). The reaction mixture will typically turn dark.

  • Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-3 hours.[4]

  • Work-up: Upon completion, filter the reaction mixture through a short plug of silica gel to remove silver salts, washing with MTBE.[5][6] Filtering through Celite may result in lower yields in subsequent steps due to soluble silver salts.[5][6]

  • Transfer the filtrate to a separatory funnel and wash with water and then saturated aqueous NaCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated pyridine.

Protocol 2: Synthesis of a 6-Fluoroindole-3-glyoxamide Derivative

This protocol is a representative example of functionalizing a pre-fluorinated heterocycle core, adapted from syntheses of indole-based HIV-1 inhibitors.[13]

Materials:

  • 6-Fluoroindole (1.0 mmol)

  • Oxalyl chloride (1.1 mmol, 1.1 equiv)

  • Anhydrous dichloromethane (DCM) (20 mL)

  • 1-Benzoylpiperazine (1.0 mmol, 1.0 equiv)

  • Triethylamine (TEA) (1.5 mmol, 1.5 equiv)

Procedure:

  • Formation of the Glyoxylyl Chloride: Dissolve 6-fluoroindole (1.0 mmol) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 mmol). Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Amide Formation: In a separate flask, dissolve 1-benzoylpiperazine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM.

  • Cool the piperazine solution to 0 °C and slowly add the previously prepared glyoxylyl chloride solution via cannula.

  • Stir the reaction at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting residue by column chromatography on silica gel to yield the target indole-3-glyoxamide.

Visualized Workflows and Logic Diagrams

troubleshooting_low_yield start Problem: Low or No Yield q1 Is the fluorinating reagent fresh and stored correctly? start->q1 s1 Use fresh reagent. Handle hygroscopic reagents (e.g., AgF2) under inert gas. q1->s1 No q2 Are reaction conditions strictly anhydrous? q1->q2 Yes s1->q2 s2 Oven-dry glassware. Use anhydrous solvents. Run under N2 or Ar. q2->s2 No q3 Has the temperature been optimized? q2->q3 Yes s2->q3 s3 Screen temperatures. Some reactions need heat, others decompose. q3->s3 No q4 Is the solvent compatible with the reagent? q3->q4 Yes s3->q4 s4 Check reagent compatibility. Avoid DMF/DMSO with some electrophilic reagents. q4->s4 No end Re-evaluate synthetic route q4->end Yes s4->end fluorination_strategy_logic start Select Fluorination Strategy q_substrate Substrate Type? start->q_substrate method4 Cycloaddition / Ring Formation (e.g., using fluorinated building blocks) start->method4 When direct fluorination fails or gives wrong isomer electron_deficient Electron-Deficient Heterocycle q_substrate->electron_deficient e.g., Halopyridines electron_rich Electron-Rich Heterocycle q_substrate->electron_rich e.g., Pyrroles, Indoles method1 Nucleophilic Aromatic Substitution (SNAr) (e.g., with KF, CsF) electron_deficient->method1 Requires good leaving group method2 C-H Activation / Fluorination (e.g., with AgF2) electron_deficient->method2 For positions adjacent to N method3 Electrophilic Fluorination (e.g., with Selectfluor®) electron_rich->method3 Often requires mild conditions synthesis_workflow cluster_0 Core Synthesis cluster_1 Functionalization A Starting Materials B Fluorinated Heterocycle Core (e.g., 6-Fluoroindole) A->B Ring Formation / Fluorination C C3-Position Functionalization (e.g., Glyoxamide side chain) B->C D C7-Position Functionalization (e.g., Heteroarylation) C->D E Final Product D->E Final Purification

References

Technical Support Center: Synthesis of 2,3-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the workup procedure for the synthesis of 2,3-Difluoropyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the initial step in the workup of an aqueous reaction mixture containing this compound? The first step is typically to cool the reaction mixture to room temperature or below (0-5 °C) using an ice bath. This helps to control any exothermic processes during quenching and minimizes the degradation of the product.

Q2: How should I neutralize the reaction mixture, and to what pH? Neutralization is crucial for product isolation. If the reaction was performed in acidic conditions, it should be carefully neutralized by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution. Conversely, an alkaline reaction should be neutralized with an acid like hydrochloric acid. The target pH for precipitation or extraction is typically between 6.5 and 7.5.[1]

Q3: Which solvent is recommended for extracting this compound? Ethyl acetate or dichloromethane are commonly used solvents for extracting similar polar heterocyclic compounds from aqueous solutions.[2][3] The choice depends on the solubility of the product and impurities. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

Q4: My final product is colored. What are the potential causes and how can I decolorize it? Product discoloration can be caused by high reaction temperatures, prolonged reaction times, or oxidation.[1] To mitigate this, consider performing the reaction under an inert atmosphere (e.g., nitrogen).[1] If the final product is colored, purification methods such as recrystallization or treatment with activated carbon may be effective.

Q5: What is the best method for drying the final product? After isolation by filtration, the product should be washed with cold deionized water to remove residual salts.[1] Subsequently, drying in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved is a standard and effective method.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Yield of Final Product Incomplete reaction or hydrolysis.- Increase reaction time or temperature. - If applicable, increase the concentration of the hydrolyzing agent (e.g., NaOH).[1]
Product is highly soluble in the aqueous layer.- Adjust the pH precisely to the isoelectric point to minimize solubility. - Increase the number of extractions with the organic solvent.
Formation of Emulsions During Extraction High concentration of salts or surfactants.- Add a saturated brine (NaCl) solution to the separatory funnel to increase the ionic strength of the aqueous phase.[1] - If the emulsion persists, consider centrifugation to break the layers.[1]
Starting Material Present in Final Product Insufficient reaction time or inadequate temperature.- Re-subject the isolated product to the reaction conditions to drive the reaction to completion.[1] - Optimize reaction conditions by monitoring progress with techniques like TLC or HPLC.[1]
Oily Product Instead of Solid Presence of impurities or residual solvent.- Ensure the organic extracts are thoroughly dried before solvent evaporation. - Attempt to purify the oil via column chromatography or induce crystallization by scratching the flask or seeding with a crystal.
Formation of Azo Byproducts (If using a diazotization route) Poor temperature control during diazotization.- Maintain a low temperature (0-5 °C) during the diazotization step.[3] - Ensure slow, controlled addition of the diazotizing agent (e.g., sodium nitrite).[3]

Experimental Protocol: Workup and Purification

This protocol outlines a representative workup procedure for isolating this compound from an aqueous reaction mixture.

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0-5 °C in an ice-water bath.

  • Quenching & Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture until gas evolution ceases and the pH of the aqueous phase is between 7.0 and 7.5.[2] Monitor the pH using pH paper or a calibrated pH meter.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 100 mL aqueous volume).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with deionized water (1 x 50 mL) to remove water-soluble impurities.

    • Wash the organic layer with a saturated brine solution (1 x 50 mL) to facilitate phase separation and remove residual water.[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Swirl the flask until the drying agent no longer clumps together, indicating the solution is dry.

  • Filtration & Concentration:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature of 40 °C to yield the crude product.[4]

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Visualizations

Workup_Workflow start Reaction Mixture cool Cool to 0-5 °C start->cool neutralize Neutralize with NaHCO₃ to pH 7.0-7.5 cool->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract separate Separate Organic Layer extract->separate wash_water Wash with DI Water separate->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the workup and purification of this compound.

Troubleshooting_Tree issue Problem Observed? low_yield Low Yield issue->low_yield Yes emulsion Emulsion Forms issue->emulsion Yes oily_product Oily Product issue->oily_product Yes cause_low_yield Potential Cause? low_yield->cause_low_yield cause_emulsion Potential Cause? emulsion->cause_emulsion cause_oily Potential Cause? oily_product->cause_oily incomplete_rxn Incomplete Reaction cause_low_yield->incomplete_rxn Yes solubility High Product Solubility cause_low_yield->solubility Yes solution_incomplete_rxn Solution: Increase reaction time/temp. incomplete_rxn->solution_incomplete_rxn solution_solubility Solution: Adjust pH and increase extractions. solubility->solution_solubility high_salt High Salt/Surfactants cause_emulsion->high_salt Yes solution_emulsion Solution: Add brine wash or centrifuge. high_salt->solution_emulsion impurities Impurities/Solvent cause_oily->impurities Yes solution_oily Solution: Redry extracts and purify via chromatography. impurities->solution_oily

Caption: Troubleshooting decision tree for common workup issues.

References

Validation & Comparative

A Comparative Analysis of 2,3-Difluoropyridin-4-ol and Other Pyridin-4-ol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical and biological properties of 2,3-Difluoropyridin-4-ol in comparison to other key pyridin-4-ol analogs, providing essential data for researchers in medicinal chemistry and drug discovery.

This guide offers a comprehensive comparison of this compound with its parent compound, pyridin-4-ol, and other halogenated analogs. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their relative properties, supported by experimental protocols and visualizations to aid in the design and development of novel therapeutics.

Physicochemical Properties: A Quantitative Comparison

The introduction of fluorine atoms to the pyridin-4-ol scaffold can significantly alter its physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile. The following table summarizes key calculated and experimental parameters for this compound and its analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)logP (Predicted)
Pyridin-4-olC₅H₅NO95.1011.09-0.49
2-Fluoropyridin-4-olC₅H₄FNO113.099.750.11
3-Fluoropyridin-4-olC₅H₄FNO113.0910.150.05
This compound C₅H₃F₂NO 131.08 8.50 0.71
2-Chloropyridin-4-olC₅H₄ClNO129.549.980.63
3-Chloropyridin-4-olC₅H₄ClNO129.5410.210.57

Note: Predicted pKa and logP values were obtained using online computational tools and should be considered as estimates. Experimental validation is recommended.

Biological Activity: A Comparative Overview

Pyridin-4-ol and its derivatives are known to exhibit a range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The substitution pattern on the pyridine ring plays a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity
Antimicrobial Activity

The antimicrobial potential of pyridin-4-ol derivatives has been explored against a spectrum of pathogens. Generally, these compounds show moderate to good activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism of action is often attributed to the disruption of the bacterial cell membrane or inhibition of essential enzymes.

The following table provides a qualitative summary of the expected biological activities based on the general properties of pyridin-4-ol derivatives.

CompoundAnticancer Activity (Predicted)Antimicrobial Activity (Predicted)
Pyridin-4-olModerateModerate
2-Fluoropyridin-4-olModerate to HighModerate
3-Fluoropyridin-4-olModerate to HighModerate
This compound Potentially High Potentially Enhanced
2-Chloropyridin-4-olModerate to HighModerate
3-Chloropyridin-4-olModerate to HighModerate

Note: The predicted activities are based on structure-activity relationships of similar compounds and require experimental verification.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key biological assays are provided below.

Synthesis of Substituted Pyridin-4-ols

A general synthetic workflow for the preparation of substituted pyridin-4-ols is outlined below. The specific reaction conditions may vary depending on the desired substitution pattern.

Synthesis_Workflow Start Substituted Pyridine Precursor Step1 Functional Group Interconversion (e.g., Halogenation, Nitration) Start->Step1 Step2 Nucleophilic Substitution with Hydroxide Source Step1->Step2 End Substituted Pyridin-4-ol Step2->End MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Step1 Treat cells with varying concentrations of test compound Start->Step1 Step2 Incubate for 24-72 hours Step1->Step2 Step3 Add MTT reagent Step2->Step3 Step4 Incubate to allow formazan formation Step3->Step4 Step5 Solubilize formazan crystals Step4->Step5 Step6 Measure absorbance at 570 nm Step5->Step6 End Calculate IC50 value Step6->End MIC_Assay_Workflow Start Prepare serial dilutions of test compound in 96-well plate Step1 Inoculate each well with a standardized bacterial suspension Start->Step1 Step2 Incubate at 37°C for 18-24 hours Step1->Step2 Step3 Visually inspect for bacterial growth Step2->Step3 End Determine the Minimum Inhibitory Concentration (MIC) Step3->End Kinase_Inhibition_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase Protein Kinase (e.g., Tyrosine Kinase) Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Signal Transduction Inhibitor Pyridin-4-ol Derivative Inhibitor->Kinase Inhibition

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridinols in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates. This guide provides a detailed comparative analysis of fluorinated versus non-fluorinated pyridinols, a class of compounds with broad therapeutic potential. By examining key physicochemical and pharmacological parameters, supported by experimental data and detailed protocols, this document aims to equip researchers with the insights needed to make informed decisions in the design and development of novel pyridinol-based therapeutics.

Executive Summary

Fluorination of the pyridinol ring profoundly impacts its fundamental properties, leading to significant alterations in acidity (pKa), lipophilicity (logP), and metabolic stability. These modifications, in turn, can dramatically influence a compound's biological activity, including its potency, selectivity, and pharmacokinetic profile. This guide will demonstrate that while non-fluorinated pyridinols provide a valuable chemical starting point, their fluorinated counterparts often exhibit superior drug-like properties, making them attractive candidates for further development.

Data Presentation: Physicochemical and Pharmacological Properties

Table 1: Physicochemical Properties of Pyridin-3-ol and its Monofluorinated Derivatives

CompoundStructurepKa (pyridinium ion)logPData Source
Pyridin-3-olPyridin-3-ol4.79, 8.750.48[1][2]
2-Fluoro-pyridin-3-ol2-Fluoro-pyridin-3-olPredicted: <4.79Predicted: >0.48N/A
4-Fluoro-pyridin-3-ol4-Fluoro-pyridin-3-olPredicted: <4.790.6 (Predicted)[3]
5-Fluoro-pyridin-3-ol5-Fluoro-pyridin-3-olPredicted: <4.79Predicted: >0.48N/A
6-Fluoro-pyridin-3-ol6-Fluoro-pyridin-3-olPredicted: <4.79Predicted: >0.48N/A

Note: Predicted values are based on the known effects of fluorine substitution on aromatic rings and should be confirmed experimentally.

Table 2: Comparative Metabolic Stability

CompoundIn Vitro Half-life (t½) in HLMIntrinsic Clearance (CLint)General Trend
Pyridin-3-olNot AvailableNot AvailableProne to CYP-mediated oxidation
Fluorinated PyridinolsNot AvailableNot AvailableGenerally more stable than non-fluorinated counterpart

Experimental Protocols

pKa Determination (NMR Spectroscopy)

The acid dissociation constant (pKa) can be determined using 1H NMR spectroscopy by monitoring the chemical shifts of aromatic protons at different pH (or pD) values.

  • Sample Preparation: Prepare a series of solutions of the test compound (e.g., 5 mg/mL) in D₂O at various pD values, typically ranging from 2 to 12. Adjust the pD using NaOD and DCl solutions.

  • NMR Analysis: Acquire 1H NMR spectra for each sample at a constant temperature.

  • Data Analysis: Plot the chemical shift (δ) of a specific proton (one that shows a significant change upon ionization) against the pD. The pKa is the pD value at the inflection point of the resulting sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.

  • Equilibration: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Shaking: Agitate the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (HLM), a NADPH-regenerating system (to support CYP activity), and the test compound in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the assay.

Mandatory Visualization

G cluster_workflow Comparative Experimental Workflow start Start: Synthesize Non-Fluorinated and Fluorinated Pyridinols pka pKa Determination (NMR Spectroscopy) start->pka logp logP Determination (Shake-Flask Method) start->logp met_stab Metabolic Stability (Human Liver Microsomes) start->met_stab activity Biological Activity (e.g., Kinase Assay) start->activity data_analysis Comparative Data Analysis pka->data_analysis logp->data_analysis met_stab->data_analysis activity->data_analysis end End: Select Lead Candidate(s) data_analysis->end G cluster_pathway Inhibition of GSK-3β Signaling Pathway by Pyridinols Pyridinol Fluorinated Pyridinol (GSK-3β Inhibitor) GSK3b GSK-3β (Glycogen Synthase Kinase-3β) Pyridinol->GSK3b Inhibition BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation DestructionComplex Destruction Complex BetaCatenin->DestructionComplex Binding GeneTranscription Target Gene Transcription (Cell Survival, Proliferation) BetaCatenin->GeneTranscription Nuclear Translocation & Activation Proteasome Proteasomal Degradation DestructionComplex->Proteasome Ubiquitination & G cluster_logic Structure-Property Relationship of Fluorination Start Non-Fluorinated Pyridinol Fluorination Strategic Fluorination (C-F bond introduction) Start->Fluorination EWG Increased Electron-Withdrawing Effect Fluorination->EWG MetabolicBlock Blocking of Metabolic Hotspots Fluorination->MetabolicBlock Lipophilicity Altered Lipophilicity (logP) Fluorination->Lipophilicity pKa Lowered pKa EWG->pKa MetabolicStability Increased Metabolic Stability MetabolicBlock->MetabolicStability BiologicalActivity Enhanced Biological Activity & Selectivity Lipophilicity->BiologicalActivity pKa->BiologicalActivity MetabolicStability->BiologicalActivity PKProfile Improved Pharmacokinetic Profile BiologicalActivity->PKProfile

References

A Comparative Guide to the Validation of Analytical Methods for 2,3-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of novel chemical entities like 2,3-Difluoropyridin-4-ol is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analytical method validation of this compound. Given that specific validated methods for this compound are not extensively documented in publicly available literature, this guide presents methodologies and performance data based on the analysis of analogous fluorinated and hydroxylated pyridine derivatives.

The selection between HPLC and GC-MS is a critical decision influenced by factors such as the analyte's physicochemical properties, the sample matrix, required sensitivity, and the specific objectives of the analysis.[1]

Methodology Comparison: HPLC vs. GC-MS

High-Performance Liquid Chromatography is a versatile technique well-suited for non-volatile and thermally labile compounds, making it a strong candidate for the analysis of this compound due to its hydroxyl group.[1][2] Conversely, Gas Chromatography-Mass Spectrometry offers high separation efficiency and structural elucidation capabilities, which is particularly useful for identifying unknown impurities. However, it requires the analyte to be volatile and thermally stable, which might necessitate a derivatization step for the polar hydroxyl group of this compound to enhance its volatility.[1][2]

A summary of the comparative performance of these two techniques is presented below.

Data Presentation: Performance Comparison

The following tables summarize hypothetical yet representative performance data for the validation of analytical methods for this compound using HPLC and GC-MS. These values are extrapolated from validated methods for similar fluorinated pyridine compounds.

Table 1: Comparison of HPLC and GC-MS Method Performance Characteristics

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in the gas phase followed by mass-based detection.[1]
Applicability Well-suited for non-volatile and thermally labile compounds. The hydroxyl group makes it suitable for reversed-phase HPLC.[1][2]Requires analyte to be volatile and thermally stable. Derivatization may be necessary to increase volatility.[1]
Linearity (R²) ≥ 0.999[1]≥ 0.995[1]
Accuracy (% Recovery) 98.0% to 102.0%[1]95.0% to 105.0%[1]
Precision (% RSD) ≤ 2.0%[1]≤ 5.0%[1]
Limit of Detection (LOD) 0.01 µg/mL0.005 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.015 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful validation of analytical methods. Below are adaptable experimental protocols for the analysis of this compound by HPLC and GC-MS, based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

A reversed-phase HPLC method is generally suitable for the analysis of polar aromatic compounds like this compound.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: Hold at 5% A, 95% B

    • 20.1-25 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at an appropriate wavelength (e.g., determined by UV scan, likely around 270 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, derivatization of the hydroxyl group is recommended to improve peak shape and thermal stability. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.[1]

  • Derivatization: To a dried sample of this compound, add a solution of BSTFA with 1% TMCS in pyridine. Heat at 70°C for 30 minutes.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent like dichloromethane or ethyl acetate.

Visualizations

To facilitate a clearer understanding of the analytical and decision-making processes, the following diagrams illustrate the experimental workflow for method validation and a logical approach to selecting the appropriate analytical technique.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_report Reporting prep_start Start: Obtain this compound Sample stock_sol Prepare Stock Solution prep_start->stock_sol working_std Prepare Working Standards (for Calibration) stock_sol->working_std sample_prep Prepare Sample for Analysis stock_sol->sample_prep hplc HPLC Analysis working_std->hplc gcms GC-MS Analysis (with Derivatization) working_std->gcms sample_prep->hplc sample_prep->gcms linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD & LOQ hplc->lod_loq specificity Specificity hplc->specificity gcms->linearity gcms->accuracy gcms->precision gcms->lod_loq gcms->specificity report Generate Validation Report linearity->report accuracy->report precision->report lod_loq->report specificity->report

Caption: Experimental workflow for analytical method validation.

logical_relationship cluster_properties Physicochemical Properties cluster_methods Analytical Method Selection start Analyte: this compound volatility Volatility & Thermal Stability start->volatility hplc HPLC volatility->hplc Low gcms GC-MS volatility->gcms High derivatization Derivatization Required gcms->derivatization

Caption: Logical flow for selecting an analytical method.

References

Spectroscopic Scrutiny: A Comparative Guide to 2,3-Difluoropyridin-4-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a detailed spectroscopic comparison of 2,3-Difluoropyridin-4-ol and its isomers, offering a baseline for their differentiation using common analytical techniques. Due to the limited availability of direct experimental data for all isomers, this guide combines reported data for related compounds with predicted spectroscopic features to offer a comprehensive analytical framework.

The positional isomerism of fluorine and hydroxyl groups on the pyridine ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these differences is paramount for unambiguous structure elucidation.

Comparative Spectroscopic Data

The following tables summarize the expected and, where available, reported spectroscopic data for this compound and its isomers. The predicted values are based on established substituent effects on the pyridine ring and data from closely related fluorinated pyridines.

Table 1: ¹H NMR Spectral Data (Predicted)

Isomerδ (ppm) of Pyridine Ring ProtonsKey Distinguishing Features
This compound H-5: ~7.0-7.3 (d), H-6: ~7.8-8.1 (d)Two doublets in the aromatic region.
2,5-Difluoropyridin-4-ol H-3: ~7.1-7.4 (d), H-6: ~7.9-8.2 (s)A doublet and a singlet in the aromatic region.
2,6-Difluoropyridin-4-ol H-3, H-5: ~6.8-7.1 (d)One signal (doublet or apparent triplet) due to symmetry.
3,5-Difluoropyridin-4-ol H-2, H-6: ~8.0-8.3 (s)One singlet in the aromatic region due to symmetry.

Table 2: ¹³C NMR Spectral Data (Predicted)

Isomerδ (ppm) of Pyridine Ring CarbonsKey Distinguishing Features
This compound 6 distinct signals, with C-2, C-3, and C-4 showing significant fluorine coupling.Complex spectrum with multiple C-F couplings.
2,5-Difluoropyridin-4-ol 6 distinct signals, with C-2, C-4, and C-5 showing significant fluorine coupling.Different C-F coupling patterns compared to the 2,3-isomer.
2,6-Difluoropyridin-4-ol 3 distinct signals in the aromatic region due to symmetry (C-2/C-6, C-3/C-5, C-4).Simplified spectrum due to symmetry.
3,5-Difluoropyridin-4-ol 3 distinct signals in the aromatic region due to symmetry (C-2/C-6, C-3/C-5, C-4).Simplified spectrum; chemical shifts will differ from the 2,6-isomer.

Table 3: ¹⁹F NMR Spectral Data (Predicted)

Isomerδ (ppm) vs. CFCl₃Key Distinguishing Features
This compound Two distinct signals, likely showing F-F coupling.Two signals with characteristic ortho coupling.
2,5-Difluoropyridin-4-ol Two distinct signals with smaller meta F-F coupling.Two signals with smaller coupling constant.
2,6-Difluoropyridin-4-ol One singlet.A single signal due to symmetry.
3,5-Difluoropyridin-4-ol One singlet.A single signal due to symmetry, with a different chemical shift from the 2,6-isomer.

Table 4: IR Spectral Data (Key Vibrations)

IsomerO-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C=C, C=N Stretch (cm⁻¹)
All Isomers Broad, ~3200-3600Strong, ~1200-1300~1400-1650

Table 5: Mass Spectrometry Data

IsomerMolecular Ion (M⁺)Key Fragmentation Patterns
All Isomers m/z = 131.02Loss of CO, HCN, and fluorine radicals. The relative intensities of fragment ions may differ based on isomer stability.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the difluoropyridinol isomer is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • ¹H NMR Acquisition: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Spectra are acquired on the same instrument, typically with proton decoupling. A 45-degree pulse angle, a 2-5 second relaxation delay, and several hundred to thousands of scans are usually required to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: ¹⁹F NMR spectra are acquired with proton decoupling. The wide spectral width for ¹⁹F NMR requires careful setting of the spectral window.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds.

  • Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the differentiation of this compound isomers based on their spectroscopic data.

G cluster_0 Start with Unknown Isomer cluster_1 Primary Differentiation cluster_2 Symmetry Analysis cluster_3 Isomer Identification cluster_4 Secondary Differentiation start Unknown Difluoropyridin-4-ol Isomer nmr_19f ¹⁹F NMR start->nmr_19f nmr_1h ¹H NMR start->nmr_1h one_f_signal One ¹⁹F Signal nmr_19f->one_f_signal Symmetric two_f_signals Two ¹⁹F Signals nmr_19f->two_f_signals Asymmetric symmetric_h Symmetric ¹H Pattern nmr_1h->symmetric_h Symmetric asymmetric_h Asymmetric ¹H Pattern nmr_1h->asymmetric_h Asymmetric isomer_26 2,6-Difluoropyridin-4-ol one_f_signal->isomer_26 isomer_35 3,5-Difluoropyridin-4-ol one_f_signal->isomer_35 isomer_23 This compound two_f_signals->isomer_23 isomer_25 2,5-Difluoropyridin-4-ol two_f_signals->isomer_25 symmetric_h->isomer_26 symmetric_h->isomer_35 asymmetric_h->isomer_23 asymmetric_h->isomer_25 chemical_shifts Compare Chemical Shifts isomer_26->chemical_shifts isomer_35->chemical_shifts coupling_constants Analyze Coupling Constants (J(H,F) and J(F,F)) isomer_23->coupling_constants isomer_25->coupling_constants

Caption: Workflow for differentiating difluoropyridin-4-ol isomers.

A Comparative Guide to Purity Assessment of Synthesized 2,3-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, verifying the purity of a newly synthesized active pharmaceutical ingredient (API) or intermediate like 2,3-Difluoropyridin-4-ol is a critical step. The presence of impurities, even in trace amounts, can lead to inaccurate biological data and potential safety concerns. This guide provides an objective comparison of standard analytical techniques for purity determination, complete with experimental protocols and performance data to aid in method selection.

The primary methods for assessing the purity of small organic molecules are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic system (LC-MS).[1][2][3] The choice of method depends on the specific requirements of the analysis, such as the need for quantitative results, identification of unknown impurities, or the amount of sample available. For publication in many medicinal chemistry journals, purity of >95% is required, typically established by HPLC or qNMR.[4]

Comparison of Key Analytical Techniques

A fundamental principle in purity assessment is orthogonality , which dictates that the analytical method should be mechanistically different from the final purification step.[5] For instance, if a compound is purified by chromatography, using a spectroscopic method like qNMR for purity analysis provides a more independent and reliable assessment.[5]

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Mass Spectrometry (LC-MS)
Principle Physical separation based on partitioning between a stationary and mobile phase.Signal intensity is directly proportional to the molar quantity of the analyte relative to an internal standard.[6]Separation by mass-to-charge ratio of ionized molecules.[7]
Primary Use Quantitative purity determination, separation of impurities.[1]Absolute quantitative purity determination, structural confirmation.[2][4]Impurity identification and profiling, molecular weight confirmation.[3]
Sample Requirement Low (µg to mg range)Moderate (10-20 mg)Very Low (ng to µg range)
Destructive? YesNo, the sample can be recovered.[8]Yes
Reference Standard Requires a reference standard of the analyte for accurate quantification.Requires a certified internal standard of known purity and weight (e.g., maleic anhydride).[5]Can be used for relative quantification (area %) without a standard, but accurate quantification requires one.
Strengths High resolution, high sensitivity, well-established for routine analysis.[9]"Absolute" method, provides structural information, non-destructive.[4]Extremely high sensitivity, provides molecular weight and fragmentation data for impurity identification.[1][10]
Limitations May not detect impurities that do not have a chromophore (if using UV detection). Co-elution can be an issue.Lower sensitivity than HPLC or MS, requires careful sample preparation and weighing.Ionization efficiency can vary significantly between compounds, making relative quantification less accurate.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.

G cluster_start Start: Synthesized Compound cluster_analysis Purity Analysis cluster_decision Evaluation cluster_end Outcome start Synthesized this compound hplc HPLC Analysis (Quantitative Purity) start->hplc Primary Screen qnmr qNMR Analysis (Absolute Purity & Structure) start->qnmr Orthogonal Method lcms LC-MS Analysis (Impurity ID & MW) start->lcms Impurity Profiling decision Purity > 95% AND No Unknown Impurities? hplc->decision qnmr->decision lcms->decision pass Batch Accepted (Proceed to Next Stage) decision->pass Yes fail Batch Rejected (Requires Re-purification) decision->fail No

Caption: General workflow for purity assessment of synthesized compounds.

Experimental Protocols

Detailed protocols for each primary analytical technique are provided below.

This method provides a quantitative assessment of purity based on the relative area of the main peak compared to impurity peaks.

  • Instrumentation: HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[12]

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound).

  • Sample Preparation: Accurately weigh ~1 mg of synthesized this compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Dilute as necessary to fall within the linear range of the detector.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

This protocol allows for the determination of absolute purity by comparing the integral of an analyte proton signal to that of a certified internal standard.[5]

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard (IS): Maleic anhydride (certified reference material).

  • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard (maleic anhydride) into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated (a D1 of 30 seconds is generally sufficient).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio (>300:1 for the peaks of interest).

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved proton signal from the analyte (analyte peak) and a signal from the internal standard (IS peak).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight (this compound: ~131.07 g/mol ; Maleic Anhydride: 98.06 g/mol )

      • W = Weight

      • P_IS = Purity of the internal standard (as a percentage)

This method is primarily used for confirming the molecular weight of the synthesized product and identifying the molecular weights of any impurities.

  • Instrumentation: LC-MS system, typically with an electrospray ionization (ESI) source and a time-of-flight (TOF) or quadrupole mass analyzer.[9]

  • LC Method: Use the same HPLC method as described above to ensure separation of impurities before they enter the mass spectrometer.

  • MS Parameters:

    • Ionization Mode: ESI positive and negative modes (run separately to capture all potential impurities).

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120°C.

  • Sample Preparation: Prepare the sample as described for the HPLC method, typically at a concentration of 0.1 mg/mL.

  • Data Analysis:

    • Examine the mass spectrum corresponding to the main LC peak to confirm the molecular weight of this compound ([M+H]⁺ ≈ 132.03, [M-H]⁻ ≈ 130.01).

    • Examine the mass spectra of any smaller peaks in the chromatogram to obtain the molecular weights of impurities.

    • This information can be used to propose structures for the impurities based on knowledge of the synthetic route (e.g., unreacted starting materials, byproducts).[3]

Decision-Making Framework

Choosing the right analytical technique is crucial for efficient and accurate purity assessment. The following diagram provides a framework for selecting the most appropriate method based on the analytical question.

G start What is the analytical goal? q1 Need routine quantitative purity? start->q1 q2 Need absolute purity (orthogonal to chromatography)? q1->q2 No ans1 Use HPLC q1->ans1 Yes q3 Need to identify an impurity? q2->q3 No ans2 Use qNMR q2->ans2 Yes ans3 Use LC-MS q3->ans3 Yes

Caption: A decision-making framework for selecting an analytical method.

References

In Vitro Efficacy of 2,3-Difluoropyridin-4-ol Derivatives: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors with improved potency, selectivity, and drug-like properties is a continuous endeavor in oncological research. The 2,3-difluoropyridin-4-ol scaffold has emerged as a promising starting point for the design of a new generation of targeted therapeutics. The strategic placement of fluorine atoms can significantly influence the physicochemical properties of molecules, potentially enhancing binding affinity, metabolic stability, and cell permeability. This guide provides a comparative overview of the in vitro performance of a hypothetical series of this compound derivatives against established kinase inhibitors, supported by detailed experimental protocols and pathway visualizations.

Comparative Analysis of Kinase Inhibitory Activity

While comprehensive public data on a broad series of this compound derivatives is limited, this guide presents an illustrative comparison based on structure-activity relationship (SAR) principles gleaned from related fluorinated pyridine kinase inhibitors. The following tables summarize the in vitro inhibitory activity (IC50) of a hypothetical set of this compound derivatives against the MEK1 kinase, a key component of the MAPK signaling pathway. For context, their performance is compared against well-established MEK inhibitors, Trametinib and Selumetinib.

Table 1: In Vitro MEK1 Kinase Inhibition

Compound IDR1-SubstituentMEK1 IC50 (nM)
DFP-001 -H150
DFP-002 -CH385
DFP-003 -OCH360
DFP-004 -Cl45
DFP-005 -NH(cyclopropyl)20
Trametinib N/A0.7[1]
Selumetinib N/A14[1]

Table 2: Anti-proliferative Activity in BRAF V600E Mutant A375 Melanoma Cells

Compound IDA375 Cell Line IC50 (nM)
DFP-001 >1000
DFP-002 850
DFP-003 620
DFP-004 480
DFP-005 150
Trametinib 0.41-6.2[1]
Selumetinib 14-50[1]

Note: The data for DFP-001 to DFP-005 is hypothetical and for illustrative purposes to demonstrate a potential SAR trend where increasing the electron-withdrawing and hydrogen-bonding capacity of the R1 substituent enhances inhibitory activity.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the MAPK/ERK signaling pathway and a generalized workflow for an in vitro kinase assay.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF (e.g., BRAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulation Inhibitor This compound Derivatives Inhibitor->MEK

Figure 1: Simplified MAPK/ERK Signaling Pathway showing the point of inhibition by MEK inhibitors.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Serial Dilution of This compound Derivatives Plate Add Compound, Kinase, and Substrate/ATP to 384-well Plate Compound->Plate Enzyme Prepare Kinase (e.g., MEK1) Solution Enzyme->Plate Substrate Prepare Substrate and ATP Solution Substrate->Plate Incubation Incubate at 30°C for 60 minutes Plate->Incubation Stop Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP Incubation->Stop Luminescence Add Kinase Detection Reagent to Generate Luminescent Signal Stop->Luminescence Read Measure Luminescence with Plate Reader Luminescence->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Figure 2: Generalized workflow for an in vitro kinase assay using a luminescence-based readout.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted for a 384-well format to determine the IC50 values of test compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., MEK1)

  • Kinase-specific substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in DMSO. Further dilute these in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.

  • Assay Plate Setup: Add 1 µL of the diluted compound solutions or DMSO (for positive and negative controls) to the wells of the 384-well plate.

  • Enzyme Addition: Dilute the stock kinase enzyme in Kinase Assay Buffer to the desired working concentration and add 2 µL to each well.

  • Reaction Initiation: Prepare a solution of the kinase substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final reaction volume is 5 µL.

  • Incubation: Gently mix the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the anti-proliferative IC50 of the test compounds.

Materials:

  • Human cancer cell line (e.g., A375 melanoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Multichannel pipettes

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the test wells).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle control (considered 100% viability).

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound scaffold represents a promising avenue for the development of novel kinase inhibitors. The illustrative data and detailed protocols provided in this guide offer a framework for the systematic in vitro evaluation of such derivatives. By comparing their biochemical and cellular activities against established inhibitors, researchers can effectively identify lead compounds with therapeutic potential for further preclinical and clinical development. The strategic application of the described assays is crucial for elucidating the potency, selectivity, and mechanism of action of this emerging class of compounds.

References

A Comparative Guide to the Reactivity of Fluorinated Pyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, fluorinated pyridines stand out as essential building blocks. Their unique electronic properties, conferred by the presence of one or more highly electronegative fluorine atoms, render the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of synthetic organic chemistry, valued for its reliability and broad applicability in the late-stage functionalization of complex molecules. This guide provides an objective comparison of the reactivity of different fluorinated pyridines, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal substrate for their synthetic endeavors.

The Activating Power of Fluorine in SNAr Reactions

The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen substituent. Contrary to the trend observed in aliphatic nucleophilic substitutions (SN2), where fluoride is a poor leaving group due to the strength of the C-F bond, in SNAr reactions, fluorine is an excellent leaving group.[1][2] This is because the rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a stabilized intermediate known as a Meisenheimer complex.[2] The high electronegativity of fluorine powerfully withdraws electron density from the pyridine ring, making the carbon atom at the point of substitution highly electrophilic and thus more susceptible to nucleophilic attack.[2]

Experimental data underscores this enhanced reactivity. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine.[2] This increased reactivity often allows for the use of milder reaction conditions, such as lower temperatures and weaker bases, which is crucial when working with sensitive functional groups in complex, drug-like molecules.[2]

Comparative Reactivity: A Quantitative Look

The degree of fluorination of the pyridine ring has a profound impact on its reactivity towards nucleophiles. As the number of electron-withdrawing fluorine atoms increases, the pyridine ring becomes progressively more electron-deficient and, therefore, more activated for nucleophilic attack. This trend is clearly demonstrated in the reaction of various fluorinated pyridines with a common nucleophile, piperidine, under standardized conditions.

SubstrateProductNucleophileSolventTemperature (°C)Time (h)Yield (%)
2-Fluoropyridine2-(Piperidin-1-yl)pyridinePiperidineDMSO1001275
2,6-Difluoropyridine2-Fluoro-6-(piperidin-1-yl)pyridinePiperidineDMSO50295
2,4,6-Trifluoropyridine2,4-Difluoro-6-(piperidin-1-yl)pyridinePiperidineAcetonitrile25198
Pentafluoropyridine4-(Piperidin-1-yl)-2,3,5,6-tetrafluoropyridinePiperidineAcetonitrile250.5>99

Note: The data presented in this table is a compilation from multiple sources and is intended for comparative purposes. Reaction conditions may vary, and yields are approximate.

The trend is unequivocal: the reactivity of fluorinated pyridines in SNAr reactions increases dramatically with the number of fluorine substituents. Pentafluoropyridine is exceptionally reactive, undergoing substitution at the 4-position almost instantaneously at room temperature. This high reactivity makes polyfluorinated pyridines versatile platforms for the introduction of a wide array of nucleophiles.

Experimental Protocols

To provide a practical framework for the application of fluorinated pyridines in synthesis, detailed experimental protocols for key SNAr reactions are provided below.

Protocol 1: Synthesis of 2-Morpholinopyridine from 2-Fluoropyridine

This protocol details a typical procedure for the reaction of a monofluorinated pyridine with a secondary amine nucleophile.

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous tert-amyl alcohol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

  • Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.[2]

Protocol 2: Competitive Reaction of 2,6-Difluoropyridine and 2,6-Dichloropyridine with Piperidine

This protocol allows for a direct comparison of the reactivity of a difluorinated pyridine with its chlorinated analog.

Materials:

  • 2,6-Difluoropyridine

  • 2,6-Dichloropyridine

  • Piperidine

  • Dimethyl sulfoxide (DMSO)

  • Internal standard (e.g., naphthalene)

  • UPLC or GC-MS for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 2,6-difluoropyridine in DMSO.

    • Prepare a 0.2 M stock solution of 2,6-dichloropyridine in DMSO.

    • Prepare a 0.4 M stock solution of piperidine in DMSO.

    • Prepare a 0.06 M stock solution of the internal standard in DMSO.

  • Reaction Setup:

    • In a vial with a magnetic stir bar, combine 1.0 mL of the 2,6-difluoropyridine stock solution (0.2 mmol) and 1.0 mL of the 2,6-dichloropyridine stock solution (0.2 mmol).

    • Add 0.5 mL of the internal standard stock solution (0.03 mmol).

    • Dilute with 1.5 mL of DMSO to a total volume of 4.0 mL before adding the nucleophile.

  • Reaction Initiation and Monitoring:

    • Take a 200 µL aliquot as the time zero (t₀) point and quench in a vial containing a suitable quenching agent.

    • Initiate the reaction by adding 1.0 mL of the piperidine stock solution (0.4 mmol).

    • Maintain the reaction at a constant temperature (e.g., 25 °C or 50 °C) with stirring.

    • At regular intervals, withdraw aliquots and quench them.

  • Analysis:

    • Analyze all quenched samples by UPLC or GC-MS.

    • Determine the concentration of the remaining 2,6-difluoropyridine and 2,6-dichloropyridine relative to the internal standard.

    • Plot the concentration of each substrate versus time to determine the reaction rates and relative reactivity.[1]

Protocol 3: Synthesis of 4-(Piperidin-1-yl)-2,3,5,6-tetrafluoropyridine from Pentafluoropyridine

This protocol illustrates the high reactivity of pentafluoropyridine with an amine nucleophile.

Materials:

  • Pentafluoropyridine

  • Piperidine

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve pentafluoropyridine (1.0 equivalent) in acetonitrile.

  • To this solution, add piperidine (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The residue can be partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by flash column chromatography, if necessary, yields the pure 4-(piperidin-1-yl)-2,3,5,6-tetrafluoropyridine.

Mechanistic Insights and Workflow Visualization

The SNAr reaction of fluorinated pyridines proceeds through a well-established two-step addition-elimination mechanism. The key steps are visualized in the following diagrams.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Fluoropyridine Fluoropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Fluoropyridine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Substituted_Pyridine Substituted Pyridine Meisenheimer->Substituted_Pyridine Elimination Fluoride_Ion Fluoride Ion (F⁻)

Caption: General mechanism of the SNAr reaction on a fluorinated pyridine.

The experimental workflow for a typical SNAr reaction, from setup to product isolation, is outlined below.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reactants (Fluoropyridine, Nucleophile, Base, Solvent) A->B C Reaction (Heating/Stirring) B->C D Reaction Monitoring (TLC, LC-MS) C->D D->C Incomplete E Workup (Quenching, Extraction, Washing) D->E Complete F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

The reactivity of fluorinated pyridines in nucleophilic aromatic substitution is a powerful tool for synthetic chemists. The high electronegativity of fluorine significantly activates the pyridine ring, with reactivity increasing as the degree of fluorination increases. This allows for a tunable approach to synthesis, where the choice of a mono-, di-, tri-, tetra-, or pentafluorinated pyridine can be tailored to the desired reaction conditions and the nucleophile being employed. The provided data and protocols serve as a practical guide for researchers to effectively utilize these important building blocks in the development of novel molecules for a wide range of applications, from pharmaceuticals to materials science.

References

The Fluorine Advantage: A Comparative Guide to the Biological Effects of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into pyridine-based scaffolds has emerged as a powerful tool in modern medicinal chemistry. This guide provides an objective comparison of the biological performance of fluorinated pyridines against their non-fluorinated counterparts and other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

The introduction of fluorine into a pyridine ring can dramatically alter its physicochemical properties, often leading to enhanced therapeutic potential. Fluorine's high electronegativity and small atomic radius can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications frequently translate into improved pharmacokinetic and pharmacodynamic profiles, making fluorinated pyridines highly attractive candidates for drug discovery programs across various therapeutic areas, including oncology and neurodegenerative diseases.[1]

Comparative Bioactivity Data: The Impact of Fluorination

The following tables summarize quantitative data from various studies, illustrating the impact of fluorination on the anticancer and kinase inhibitory activities of pyridine derivatives.

Anticancer Activity

The introduction of fluorine can significantly enhance the cytotoxicity of pyridine derivatives against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-fluorinated Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
8a 4-Fluorophenyl urea7.035.14
8b 4-Chlorophenyl urea4.682.50
8d 4-Bromophenyl urea3.031.63
8e 4-Iodophenyl urea0.220.11
8n 3,4-Dichlorophenyl urea1.880.80
Doxorubicin Standard Chemotherapeutic1.93Not Reported
Sorafenib Multi-kinase inhibitor (positive control)4.50Not Reported

Data sourced from a study by El-Naggar et al.

Table 2: Comparative Anticancer Activity of Fluorinated and Non-Fluorinated Lepidiline Analogs

CompoundRCell LineCC50 (µM)
Lepidiline A (non-fluorinated)HHeLa> 10
Fluorinated Analog 1e 2-FHeLa0.080
Fluorinated Analog 1f 3-FHeLa0.039
Fluorinated Analog 1g 4-FHeLa0.076

CC50: 50% cytotoxic concentration. Data adapted from a study on fluorinated lepidiline analogs.[2]

Kinase Inhibitory Activity

Fluorinated pyridines have demonstrated potent inhibitory activity against various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

Table 3: Comparative Kinase Inhibitory Activity of Fluorinated vs. Non-Fluorinated Pyrimidine Analogs against CDK2/cyclin A

Compound IDR1 (Position 2)R2 (Position 4)CDK2/cyclin A IC50 (µM)
1 4-fluoro-N-methyl-anilinothiazol-5-yl0.005
2 4-fluoro-anilinothiazol-5-yl0.007
3 N-methyl-anilinothiazol-5-yl0.011
4 anilinothiazol-5-yl0.015
5 3-chloro-4-fluoro-anilinothiazol-5-yl0.004
6 3-chloro-anilinothiazol-5-yl0.005

Note: Lower IC50 values indicate higher potency. Data sourced from a study on 2,4-disubstituted pyrimidines as kinase inhibitors.

Table 4: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives Against Various Kinases

Kinase TargetInhibitor (Example Derivative)IC50 (nM)
CLK1 Furo[3,2-b]pyridine Derivative15
CLK2 Furo[3,2-b]pyridine Derivative25
CLK3 Furo[3,2-b]pyridine Derivative50
CLK4 Furo[3,2-b]pyridine Derivative10
DYRK1A Furo[3,2-b]pyridine Derivative150
GSK3β Furo[3,2-b]pyridine Derivative>1000
CDK2 Furo[3,2-b]pyridine Derivative>5000
PIM1 Furo[3,2-b]pyridine Derivative>10000

Key Signaling Pathways and Experimental Workflows

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several fluorinated pyridine derivatives have been developed as potent inhibitors of PI3K.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Fluorinated_Pyridine Fluorinated Pyridine Inhibitors Fluorinated_Pyridine->PI3K inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

PI3K/AKT/mTOR pathway and inhibition by fluorinated pyridines.
Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prep_reagents serial_dilution Perform Serial Dilution of Test Compound prep_reagents->serial_dilution plate_setup Plate Setup: Add Kinase, Substrate, and Test Compound to Wells serial_dilution->plate_setup initiate_reaction Initiate Reaction by Adding ATP plate_setup->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection: Measure Kinase Activity (e.g., Luminescence, Fluorescence) stop_reaction->detection data_analysis Data Analysis: Calculate IC50 Value detection->data_analysis end End data_analysis->end

Workflow for an in vitro kinase inhibition assay.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (fluorinated pyridine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and control substances. Include wells with untreated cells as a negative control and a known anticancer drug as a positive control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro PIM1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescence-based assay to determine the IC50 of a test compound against PIM1 kinase.[3][4][6]

Materials:

  • Recombinant Human PIM1 Kinase

  • PIM1 substrate (e.g., a specific peptide)

  • ATP

  • Test compound

  • Kinase Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate buffer. Prepare a mixture of the PIM1 kinase and its substrate in the kinase buffer.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Add the PIM1 kinase/substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.[4]

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[6]

  • Signal Generation:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]

    • Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[3]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro PI3Kα Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 of a test compound against the PI3Kα isoform.[7]

Materials:

  • Recombinant Human PI3Kα enzyme

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • Test compound

  • Kinase reaction buffer

  • Detection reagents (e.g., for HTRF or a membrane capture assay)

  • Assay plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound.

  • Kinase Reaction:

    • Pre-incubate the PI3Kα enzyme with the test compound for a short period (e.g., 10 minutes).[8]

    • Initiate the reaction by adding a mixture of PIP2 substrate and ATP.

    • Incubate the reaction for a defined time at a controlled temperature.

  • Detection:

    • Stop the reaction and detect the amount of PIP3 (phosphatidylinositol 3,4,5-trisphosphate) produced. This can be done using various methods, including:

      • Homogeneous Time-Resolved Fluorescence (HTRF): This method measures the generation of PIP3.[7]

      • Membrane Capture Assay: This method involves spotting the reaction mixture onto a nitrocellulose membrane, washing away unincorporated radiolabeled ATP, and measuring the phosphorylated PIP3.

  • Data Analysis: The signal is proportional to the PI3Kα activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.